Salvia plebeia R. Br. is a valuable medicinal plant belonging to the Lamiaceae family that has been employed in Traditional Chinese Medicine (TCM) for centuries, first documented in the Compendium of Materia Medica during the Ming Dynasty in China. [1] [2] This herb is widely distributed throughout China, Korea, Japan, Afghanistan, and India, and has been traditionally used for treating various conditions including hepatitis, cough, diarrhea, gonorrhea, menorrhagia, tumors, and hemorrhoids. [1] The plant contains a diverse array of bioactive compounds, with flavonoids representing one of its most therapeutically significant component classes. [3] Among these flavonoids, homoplantaginin (C₂₂H₂₂O₁₁, molecular weight: 462.4 g/mol) has emerged as a key marker compound and active constituent responsible for many of the observed pharmacological effects. [2] [4]
The chemical complexity of S. plebeia presents both challenges and opportunities for drug development. Recent research has focused on standardizing extraction methods, quantifying active constituents, and elucidating the molecular mechanisms underlying the therapeutic potential of this compound. This technical guide provides a comprehensive overview of S. plebeia as a natural source of this compound, with detailed experimental protocols, quantitative analytical data, mechanistic pathways, and biosynthesis information tailored for researchers and drug development professionals.
This compound is a flavonoid glycoside consisting of the flavone hispidulin (4',5,7-trihydroxy-6-methoxyflavone) linked to a glucose moiety at the 7-position. [2] The systematic name for this compound is hispidulin-7-O-β-D-glucoside, reflecting its fundamental chemical structure. The compound has been successfully isolated from S. plebeia using various chromatographic techniques, including silica gel and Sephadex LH-20 column chromatography, with the ethyl acetate and n-butanol fractions of ethanol extracts proving particularly rich sources. [3]
The structural elucidation of this compound has been confirmed through multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals including flavonoid aromatic protons and anomeric proton signals from the glucose moiety around δ 5.0 ppm. [3] Mass spectrometry analysis shows a molecular ion peak at m/z 462 [M]+, consistent with its molecular formula C₂₂H₂₂O₁₁. [4] Recent advances in semi-synthesis have provided alternative routes to obtain this compound, addressing supply limitations for research and development purposes. [5]
Table 1: Quantitative Analysis of this compound in Different Extracts of Salvia plebeia
| Extract Type | This compound Content (mg/g) | Extraction Method | Major Co-extracted Compounds |
|---|---|---|---|
| Ethanol (SPE) | 12.45 | Soxhlet extraction, 80°C, 3h | Hispidulin, Rosmarinic acid, 6-hydroxyluteolin 7-O-glucoside |
| Methanol (SPM) | 9.87 | Maceration | Nepitrin, Jaceosidin, Luteolin |
| Water (SPW) | 7.32 | Reflux extraction | Caffeic acid, Cosmosiin, Rosmarinic acid |
Table 2: this compound Content in Different Salvia Species
| Salvia Species | This compound Content (mg/g) | Total Flavonoid Content | Total Phenolic Acid Content |
|---|---|---|---|
| S. plebeia | 12.45 | High | High |
| S. officinalis | 4.32 | Moderate | Moderate |
| S. japonica | 2.15 | Low | Low |
| S. splendens | 1.78 | Low | Low |
Quantitative analyses using HPLC-UV have revealed that this compound is present in significant quantities in S. plebeia extracts, with the highest yields obtained from ethanol extracts (12.45 mg/g). [3] When compared to other Salvia species, S. plebeia contains substantially higher levels of this compound, confirming its status as a premium source for this valuable flavonoid. [3] The content of this compound varies depending on the plant organ and growth stage, with the highest accumulation typically observed in leaves during the flowering stage. [2]
This compound demonstrates significant antioxidant properties through multiple mechanisms. In cell-free systems, it exhibits strong free radical scavenging activity with an IC₅₀ of 0.35 μg/mL against DPPH radicals. [6] In cellular models, this compound treatment significantly increases the activity of endogenous antioxidant enzymes including glutathione (GSH), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD) in human hepatocyte (HL-7702) cells exposed to oxidative stress. [6]
The antioxidant mechanism primarily involves the Nrf2/HO-1 signaling pathway. Under oxidative stress conditions induced by oxidized low-density lipoprotein (oxLDL), this compound promotes Nrf2 nuclear translocation, leading to increased expression of heme oxygenase-1 (HO-1) and other antioxidant response element-dependent genes. [7] This pathway activation was shown to be essential for this compound's protective effects, as demonstrated by experiments where Nrf2 knockdown via siRNA abolished its antioxidant activity in human umbilical vein endothelial cells (HUVECs). [7]
Figure 1: Nrf2-mediated antioxidant pathway activated by this compound
This compound exhibits potent anti-inflammatory effects through modulation of multiple signaling pathways. In BCG/lipopolysaccharide-induced hepatic injury models, this compound significantly reduced the levels of pro-inflammatory cytokines TNF-α and IL-1. [6] The compound demonstrates dose-dependent inhibition of inflammation in various experimental models, with effective concentrations ranging from 25-100 mg/kg in vivo and 0.1-100 μg/mL in vitro. [6]
The anti-inflammatory mechanism primarily involves inhibition of the NF-κB and MAPK pathways. Recent research has identified that this compound binds directly to TAK1 (TGF-β-activated kinase 1), preventing its phosphorylation and subsequent activation of downstream NF-κB and MAPK signaling cascades. [8] This mechanism was confirmed through cellular thermal shift assays (CETSA), which demonstrated direct binding between this compound and TAK1. [8] Additionally, in ulcerative colitis models, this compound regulates the MMP9-RLN2 signaling axis, reducing inflammation and promoting tissue repair. [4]
Table 3: Anti-inflammatory Effects of this compound in Experimental Models
| Disease Model | Mechanism of Action | Observed Effects | Effective Concentration/Dose |
|---|---|---|---|
| Hepatic Injury | Reduces TNF-α, IL-1 | Decreased inflammation, improved liver function | 25-100 mg/kg (in vivo) |
| Atherosclerosis | Inhibits ROS/ERK/NF-κB | Reduced endothelial apoptosis, decreased plaque formation | 10-50 μM (in vitro) |
| Intervertebral Disc Degeneration | Binds TAK1, blocks NF-κB/MAPK | Reduced matrix metalloproteinase expression, decreased inflammation | 5-20 μg/mL (in vitro) |
| Ulcerative Colitis | Regulates MMP9-RLN2 axis | Improved colonic mucosa, reduced inflammatory cytokines | 12.5-50 mg/kg (in vivo) |
The hepatoprotective properties of this compound have been demonstrated in multiple experimental models. In human hepatocyte HL-7702 cells exposed to H₂O₂-induced oxidative stress, this compound (0.1-100 μg/mL) significantly reduced lactate dehydrogenase (LDH) leakage and enhanced cellular antioxidant defenses. [6] In murine models of Bacillus Calmette-Guérin (BCG)/lipopolysaccharide (LPS)-induced hepatic injury, this compound treatment (25-100 mg/kg) significantly reduced serum ALT and AST levels (markers of liver damage), decreased TNF-α and IL-1 production, reduced thiobarbituric acid-reactive substances (TBARS), and elevated GSH, GSH-Px, and SOD levels in hepatic homogenates. [6] Histopathological analysis confirmed that this compound treatment ameliorated liver injury, reducing inflammatory cell infiltration and hepatocyte necrosis. [6]
This compound demonstrates significant cardiovascular protective effects, particularly in models of atherosclerosis. In apoE-/- mice fed a high-fat diet, this compound treatment inhibited oxLDL-induced endothelial cell apoptosis and reduced the expression of adhesion molecules (ICAM-1 and VCAM-1) on the vascular endothelium. [7] These effects were mediated through inhibition of the ROS/ERK/NF-κB signaling pathway and simultaneous activation of the Nrf2/HO-1 antioxidant pathway. [7] The compound restricted atherosclerosis development, reduced plaque area, and enhanced plaque stability by decreasing lipid deposition, increasing collagen content, reducing macrophage accumulation, and promoting smooth muscle cell presence in lesions. [7]
Recent research has uncovered several additional therapeutic applications for this compound:
Intervertebral Disc Degeneration: this compound alleviates degeneration by blocking NF-κB/MAPK pathways through direct binding to TAK1, reducing inflammation and cellular senescence in nucleus pulposus cells. [8] [9]
Ulcerative Colitis: The compound inhibits colitis progression by regulating the MMP9-RLN2 signaling axis, reducing pro-inflammatory cytokines and strengthening the intestinal mucosal barrier. [4]
Potential Metabolic Effects: While not yet fully investigated, this compound's structural similarity to flavonoids known to act as PPARγ agonists suggests potential applications in metabolic disorders. [10]
The complete biosynthetic pathway of this compound in S. plebeia has been elucidated through combined metabolomic-transcriptomic analysis and functional verification. [2] The pathway begins with the amino acid phenylalanine and proceeds through multiple enzymatic steps to yield this compound.
Figure 2: Biosynthetic pathway of this compound in Salvia plebeia
Table 4: Key Enzymes in this compound Biosynthesis
| Enzyme | Gene Symbol | Function in Pathway | Cellular Localization |
|---|---|---|---|
| Phenylalanine ammonia-lyase | SpPAL | Converts phenylalanine to cinnamic acid | Cytoplasm |
| Cinnamate 4-hydroxylase | SpC4H | Hydroxylates cinnamic acid to 4-coumaric acid | Endoplasmic reticulum |
| 4-Coumarate:CoA ligase | Sp4CL2, Sp4CL5 | Activates 4-coumaric acid to form 4-coumaroyl-CoA | Cytoplasm |
| Chalcone synthase | SpCHS1 | Condenses 4-coumaroyl-CoA to form naringenin chalcone | Cytoplasm |
| Chalcone isomerase | SpCHI | Converts naringenin chalcone to naringenin | Cytoplasm |
| Flavone synthase | SpFNS | Converts naringenin to apigenin | Endoplasmic reticulum |
| Flavone 6-hydroxylase | SpF6H1 | Hydroxylates apigenin at C6 position | Endoplasmic reticulum |
| Flavone 6-O-methyltransferase | SpF6OMT1, SpF6OMT2 | Methylates 6-hydroxyapigenin to form hispidulin | Cytoplasm |
| UDP-glycosyltransferase | SpUGT1, SpUGT2, SpUGT3 | Glycosylates hispidulin to form this compound | Cytoplasm |
The biosynthesis of this compound is regulated by organ and developmental stage-specific expression of these key enzymes. Transcriptomic analysis revealed that gene expression levels peak during specific growth stages, with the highest accumulation of this compound typically observed in leaves during the flowering stage. [2] This information is crucial for optimizing harvest times and developing biotechnological production strategies.
Recent advances have enabled the reconstruction of this compound biosynthesis in heterologous systems. By expressing the identified genes in Escherichia coli, researchers have achieved production yields of 5.33 mg/L for hispidulin and 3.86 mg/L for this compound. [2] This microbial production platform offers a sustainable alternative to plant extraction and provides opportunities for engineering higher-yielding strains through metabolic engineering approaches.
Optimized Extraction Protocol from S. plebeia: [3]
Plant Material Preparation: Dry aerial parts of S. plebeia are ground to a fine powder using a mechanical grinder.
Ethanol Extraction: The powdered plant material (1.6 kg) is extracted under reflux in 95% ethanol (3 × 5L) at 80°C for 3 hours using a Soxhlet extractor.
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 50°C to obtain crude ethanol extract (SPE, yield approximately 22.5%).
Fractionation: The SPE (340 g) is suspended in distilled water and sequentially partitioned with equal volumes of n-hexane, chloroform, ethyl acetate, and n-butanol.
Isolation: The ethyl acetate fraction (10.0 g) is subjected to silica gel column chromatography with a step-wise gradient of CHCl₃:MeOH (100:0 to 0:100 v/v). Fractions are monitored by TLC and combined based on similar chemical profiles.
Purification: Combined fractions are further purified using Sephadex LH-20 column chromatography with a H₂O:MeOH gradient (5:1 to 1:5 v/v) to obtain pure this compound.
HPLC-UV Analysis Conditions: [3] [2]
Cell Culture and Treatment Protocols: [7] [8]
Cell Viability Assessment (CCK-8 Assay):
Oxidative Stress Protection Assay:
Anti-inflammatory Activity Assessment:
Animal Model Administration Protocols: [6] [7]
Hepatic Injury Model:
Atherosclerosis Model:
Ulcerative Colitis Model:
This compound from S. plebeia represents a promising multifunctional natural product with demonstrated efficacy in various disease models. Its mechanisms of action involve modulation of oxidative stress responses through Nrf2 pathway activation and suppression of inflammatory processes via inhibition of NF-κB/MAPK signaling pathways. The elucidation of its complete biosynthetic pathway in S. plebeia enables both quality control optimization for herbal preparations and development of heterologous production systems.
Future research directions should focus on:
The table below summarizes the core characterization data for homoplantaginin.
| Property | Details |
|---|---|
| Systematic Name | 7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one [1] |
| Molecular Formula | C₂₂H₂₂O₁₁ [1] |
| Molecular Weight | 462.41 g/mol [1] |
| CAS Registry Number | 17680-84-1 [1] |
| Melting Point | 256-258 °C [1] |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO; slightly soluble in acetone; insoluble in water [1] |
Accurately identifying this compound, especially distinguishing it from similar compounds, is a key area of research.
| Glycosylated Pattern | Precision | Recall | F1 Score |
|---|---|---|---|
| 7-O-glycoside (e.g., this compound) | 0.946 | 0.856 | 0.899 |
| 3-O-glycoside | 0.941 | 0.904 | 0.922 |
| 6-C-glycoside | 0.893 | 0.893 | 0.893 |
| 4'-O-glycoside | 0.710 | 0.817 | 0.760 |
| 8-C-glycoside | 0.600 | 0.900 | 0.720 |
Substantial research has elucidated this compound's mechanism in protecting against atherosclerosis, primarily through the activation of the Nrf2 antioxidant pathway [4] [5].
The diagram below illustrates this core mechanism, which protects vascular endothelial cells from injury induced by oxidized low-density lipoprotein (oxLDL), a key factor in atherosclerosis development.
Summary of the Nrf2-mediated protective mechanism of this compound against oxLDL-induced endothelial injury.
This mechanism is supported by both in vitro and in vivo data [4] [5]:
Research has successfully mapped the complete biosynthetic pathway of this compound in Salvia plebeia, identifying key genes involved [2]. The pathway starts from the amino acid phenylalanine and proceeds through hispidulin as the direct aglycone precursor.
The biosynthetic route from scutellarin has also been achieved through semi-synthesis, providing an alternative route for producing the compound and its analogs [6].
The biosynthetic pathway of this compound from phenylalanine in Salvia plebeia.
For researchers aiming to replicate key studies, here are summaries of the core methodologies.
This chemical route allows for gram-scale production.
The research demonstrates that this compound is a promising therapeutic candidate for atherosclerosis. Its well-defined Nrf2 activation mechanism, advanced analytical methods for characterization, and elucidated biosynthetic pathway provide a strong foundation for future drug development and clinical studies.
Extensive in vitro and in vivo studies have elucidated several key molecular mechanisms behind homoplantaginin's biological effects.
| Pharmacological Action | Studied Disease Model | Molecular Targets & Pathways |
|---|---|---|
| Anti-inflammatory | Ulcerative Colitis [1] | Targets MMP9, upregulates RLN2, inhibits pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ) [1] [2] |
| Anti-inflammatory | Intervertebral Disc Degeneration [3] [4] | Binds TAK1, inhibits NF-κB and MAPK pathways, reduces MMPs, increases extracellular matrix synthesis [3] [4] |
| Antioxidant & Anti-atherosclerotic | Atherosclerosis [5] | Activates Nrf2, promotes its nuclear translocation, upregulates HO-1, inhibits ROS/ERK/NF-κB pathway [5] |
| Endothelial Protection | Endothelial Cell Injury [5] | Reduces oxLDL-induced apoptosis, inhibits adhesion molecules (ICAM-1, VCAM-1) [5] |
These mechanisms can be visualized in the following pathway diagram:
Summary of this compound's Key Molecular Mechanisms.
For researchers looking to validate these findings, here is a summary of key methodological details from the cited studies.
| Experimental Area | Key Protocol Details |
|---|---|
| In Vivo Model (Colitis) | Animal: Female C57BL/6J mice (6-8 weeks). Model Induction: 2.5% DSS in drinking water for 7 days, then normal water for 3 days. Dosing: this compound (12.5, 25, 50 mg/kg) or 5-ASA (200 mg/kg) orally administered from day 1 to 10. Assessment: Disease Activity Index (DAI), colon length, histopathology (H&E staining), MPO activity [1] [2]. |
| In Vivo Model (Atherosclerosis) | Animal: apoE-/- mice on high-fat diet. Dosing: Intraperitoneal injection of this compound for 8 weeks. Assessment: Plaque area (Oil Red O), collagen content, macrophage infiltration, TUNEL assay for apoptosis [5]. |
| Molecular Target Validation | Techniques: • Molecular Docking & Bioinformatics: Target prediction using CTD, SwissTargetPrediction; disease targets from GeneCards, OMIM; PPI network via STRING [1]. • Microscale Thermophoresis (MST): Validated direct binding between this compound and MMP9 protein [1] [2]. • Cellular Thermal Shift Assay (CETSA): Validated direct binding to TAK1 protein [4]. | | Cell-based Assays (General) | Cell Lines: Primary nucleus pulposus cells [3], HUVECs [5]. Treatment: Inflammation induced by TNF-α or oxLDL. Viability: CCK-8 assay. Gene/Protein Expression: qRT-PCR, Western Blot. Pathway Analysis: Immunofluorescence for protein localization (e.g., Nrf2, NF-κB) [5] [3]. |
From a pharmaceutical science perspective, this compound faces a key challenge of low oral bioavailability (approximately 4.02% in rats) [6]. This is attributed to its metabolism; after oral administration, a significant portion is hydrolyzed to its aglycone, hispidulin, by intestinal bacteria [6]. Its absorption in the intestines occurs primarily via passive transport [6].
To address this, semi-synthesis from the more readily available flavonoid scutellarin provides a viable path to obtain sufficient quantities for further research and development [7].
Homoplantaginin (IUPAC name: 5,4'-Dihydroxy-6,7-dimethoxyflavone-4'-glucoside; Molecular Formula: C₂₂H₂₂O₁₁; Molecular Weight: 462.4 g/mol) is a naturally occurring flavonoid compound primarily isolated from traditional Chinese medicinal plants such as Salvia plebeia R. Brown and Salvia miltiorrhiza [1] [2]. This compound has garnered significant research interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory properties and potential therapeutic applications in chronic inflammatory conditions. As a flavonoid, this compound possesses the characteristic chemical structure of a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring, with specific hydroxyl, methoxy, and glucoside substitutions that contribute to its biological activity and relatively favorable pharmacokinetic profile. Recent advances in research have begun to elucidate its molecular mechanisms of action, revealing multi-targeted effects on various signaling pathways involved in inflammation, oxidative stress, and cellular senescence.
Extensive preclinical investigations have demonstrated this compound's efficacy across multiple disease models, with particularly promising results in gastrointestinal and musculoskeletal disorders. The table below summarizes the key therapeutic applications and their associated molecular mechanisms identified in recent studies.
Table 1: Documented Therapeutic Applications and Molecular Mechanisms of this compound
| Disease Model | Molecular Targets | Signaling Pathways | Observed Effects |
|---|---|---|---|
| Ulcerative Colitis [1] | MMP9, RLN2 | MMP9-RLN2 axis | Alleviated DSS-induced colitis symptoms, reduced MPO activity, inhibited pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ), strengthened intestinal mucosal barrier |
| Intervertebral Disc Degeneration [3] [2] | TAK1 | NF-κB/MAPK pathways | Inhibited NP cell senescence and inflammation, reduced ECM degradation, alleviated disc degeneration in rat models |
| General Anti-inflammatory Mechanism [2] | Multiple | NF-κB, MAPK, PI3K/AKT, JAK/STAT | Broad-spectrum inhibition of inflammatory mediators, reduction in oxidative stress, decreased expression of matrix metalloproteinases (MMP3, MMP9, MMP13) |
The anti-inflammatory effects of this compound appear to be mediated through its ability to simultaneously modulate multiple inflammatory signaling cascades. Research indicates that this compound exerts significant inhibitory effects on the NF-κB (Nuclear Factor-Kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways, both of which are central regulators of inflammatory responses [3] [2]. In studies investigating intervertebral disc degeneration, this compound demonstrated direct binding to TAK1 (Transforming Growth Factor-β-Activated Kinase 1), a crucial upstream regulator of both NF-κB and MAPK signaling pathways [3]. This binding interaction prevents TAK1 activation and subsequently inhibits the phosphorylation and nuclear translocation of downstream transcription factors responsible for initiating the expression of pro-inflammatory cytokines and matrix-degrading enzymes.
The following diagram illustrates the core signaling pathways through which this compound exerts its anti-inflammatory effects:
This compound inhibits inflammatory signaling by targeting TAK1.
For ulcerative colitis, research has identified a more specific mechanism involving the MMP9-RLN2 signaling axis [1]. This compound was shown to directly bind to MMP9 (Matrix Metalloproteinase 9) in a dose-dependent manner, subsequently modulating the expression of RLN2 (Relaxin 2), which plays a protective role in colitis pathology. This targeted interaction contributes to the preservation of the intestinal mucosal barrier and reduction of inflammatory infiltration in the colonic tissue.
Rigorous quantitative assessments across multiple studies have provided compelling evidence for this compound's therapeutic efficacy. The following table summarizes key experimental findings from recent investigations:
Table 2: Quantitative Assessment of this compound Efficacy in Preclinical Models
| Study Model | Dosage/Concentration | Key Efficacy Metrics | Experimental Outcomes |
|---|---|---|---|
| DSS-Induced Colitis (Mouse) [1] | 12.5, 25, 50 mg/kg (oral) | Disease Activity Index (DAI), MPO Activity, Histopathological Score | Significant dose-dependent reduction in DAI scores (p<0.01), decreased MPO activity (indicator of neutrophil infiltration), improved histopathological outcomes |
| In Vitro UC Model [1] | Not specified | Cytokine Expression (TNF-α, IL-1β, IL-6, IFN-γ) | Marked inhibition of pro-inflammatory cytokine expression at mRNA level |
| Intervertebral Disc Degeneration (Rat) [2] | 1, 5, 10, 15, 20 μg/mL (in vitro); Local injection (in vivo) | Cell Viability, Senescence Markers, Histological Grade | Concentration-dependent effects on NP cell viability with optimal range of 5-15 μg/mL; significant reduction in disc degeneration histological scores in vivo |
| IDD In Vitro Model [3] [2] | 5-20 μg/mL | ECM Components, MMP Expression | Increased anabolic markers (AGGREECAN, COL2A1); decreased catabolic markers (MMP3, MMP9, MMP13) |
In the dextran sulfate sodium (DSS)-induced colitis model, this compound treatment at 50 mg/kg demonstrated comparable efficacy to 5-ASA (200 mg/kg), a standard clinical treatment for ulcerative colitis [1]. The compound significantly ameliorated disease activity indices, which incorporate weight loss, stool consistency, and gross bleeding parameters. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration and inflammation, was substantially reduced in this compound-treated groups, indicating diminished inflammatory cell recruitment to colonic tissues.
For intervertebral disc degeneration models, this compound exhibited a biphasic dose-response relationship in cell viability assays [2]. At lower concentrations (5-15 μg/mL), the compound promoted nucleus pulposus (NP) cell proliferation and viability, while higher concentrations (20 μg/mL) began to show mild cytotoxic effects. This concentration-dependent efficacy highlights the importance of dosage optimization for therapeutic applications. Furthermore, this compound treatment effectively counteracted the TNF-α-induced shift in extracellular matrix balance, promoting matrix preservation and synthesis while inhibiting degradation.
The efficacy of this compound for ulcerative colitis was evaluated using a well-established dextran sulfate sodium (DSS)-induced colitis model in female C57BL/6J mice (6-8 weeks old, 18-22 g) [1]. The experimental protocol involved the following key steps:
Colitis Induction: Mice were administered 2.5% DSS (molecular weight 36-50 kDa) dissolved in sterile distilled water for 7 consecutive days, followed by 3 days of regular water.
Treatment Protocol: this compound (12.5, 25, and 50 mg/kg) and the reference drug 5-ASA (200 mg/kg) were administered orally from day 1 to day 10 of the experiment.
Disease Activity Index (DAI) Assessment: The DAI was calculated daily based on three parameters:
Tissue Collection and Analysis: On day 10, mice were euthanized, and colon tissues were collected for:
The following workflow diagram summarizes the key stages of this experimental protocol:
Experimental workflow for in vivo colitis model.
The identification of MMP9 as a specific target of this compound involved a sophisticated multi-technique approach [1]:
Bioinformatics Analysis: Initial screening of potential target genes using computational approaches and molecular docking simulations to predict binding affinities and interactions between this compound and potential protein targets.
Molecular Docking: In silico assessment of the binding orientation and interaction energy between this compound and MMP9 using specialized software packages that model molecular recognition.
Microscale Thermophoresis (MST): Experimental validation of binding interactions by measuring the directed movement of molecules in temperature gradients. This technique quantitatively assessed the binding affinity between this compound and MMP9 proteins by detecting changes in fluorescence as compounds bind and alter thermophoretic properties.
Target Verification: Combination studies using this compound with the specific MMP9 inhibitor IN-1 to confirm the role of the MMP9-RLN2 axis in the therapeutic mechanism.
The investigation of this compound's effects on intervertebral disc degeneration employed both in vitro and in vivo approaches [2]:
Primary NP Cell Isolation and Culture:
Cell Viability Assessment:
Inflammatory Stimulation and Treatment:
Despite the promising preclinical data, several research gaps need to be addressed before this compound can progress to clinical applications. Future research should focus on:
Comprehensive ADME Profiling: Detailed pharmacokinetic studies including absorption, distribution, metabolism, and excretion parameters in relevant animal models.
Toxicological Assessment: Systematic evaluation of potential acute and chronic toxicity through standardized toxicological assays.
Formulation Optimization: Development of optimal delivery systems to enhance bioavailability and tissue-specific targeting.
Clinical Trial Design: Preliminary dose-finding studies and protocol development for early-phase clinical trials in human subjects.
Homoplantaginin (HPG) is a bioactive flavonoid compound isolated from the traditional Chinese herb Salvia miltiorrhiza (Danshen). This compound has gained significant research interest due to its potent anti-inflammatory and antioxidant properties, which have shown promise in various disease models. Recent investigations have explored its potential therapeutic application for intervertebral disc degeneration (IDD), a major cause of low back pain that represents a significant global health burden. The molecular structure of HPG contributes to its biological activity, particularly its ability to modulate key inflammatory pathways implicated in disc degeneration pathogenesis.
The therapeutic rationale for investigating HPG in IDD models stems from the central role of inflammatory processes and cellular senescence in disc degeneration. Current research indicates that HPG exerts its effects primarily through inhibition of the MAPK and NF-κB signaling pathways, which are activated by pro-inflammatory cytokines such as TNF-α and IL-1β. These pathways promote catabolic processes in nucleus pulposus (NP) cells, leading to extracellular matrix degradation and ultimately disc degeneration. By targeting these fundamental mechanisms, HPG represents a promising candidate for therapeutic intervention that could potentially slow or modify the disease progression.
The primary objective of this application note is to provide researchers with standardized protocols for evaluating the therapeutic potential of this compound in nucleus pulposus cell culture systems. The experimental approach encompasses both in vitro validation using primary NP cell cultures and in vivo confirmation in animal models of disc degeneration. This comprehensive methodology enables researchers to systematically investigate HPG's effects on inflammatory signaling, cellular senescence, and extracellular matrix homeostasis in physiologically relevant contexts.
The experimental design is founded on the well-established pathophysiology of intervertebral disc degeneration, where NP cell senescence and inflammation are recognized as key drivers of disease progression. TNF-α has been identified as a crucial cytokine that activates inflammatory pathways in NP cells, leading to increased expression of matrix metalloproteinases (MMPs) and decreased production of essential extracellular matrix components such as aggrecan and collagen type II. HPG was selected after systematic screening of 20 small-molecule drugs for their anti-inflammatory capabilities, demonstrating superior potential for mitigating these degenerative processes [1].
This compound should be obtained from reputable commercial suppliers (e.g., Selleck Chemicals). Prepare a stock solution by dissolving HPG in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM, and store at -20°C protected from light. For treatment experiments, dilute the stock solution in cell culture medium to achieve the desired working concentrations (1-20 μg/mL), ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability. Include vehicle control groups (0.1% DMSO) in all experiments to account for potential solvent effects [1].
The following protocol provides a standardized method for NP cell isolation from Sprague-Dawley rats (6 weeks old), which can be adapted for other species based on the recommendations from the international consortium for NP cell culture standardization [2] [3]:
Table: Recommended Enzyme Concentrations and Digestion Times for NP Cell Isolation from Different Species
| Species | Pronase Pre-treatment | Collagenase Concentration | Digestion Time | Recommended Strainer Size |
|---|---|---|---|---|
| Rat | Optional | 0.8-1.0 mg/mL | 4-6 hours | 70 μm |
| Human | 0.5-1.0 mg/mL, 30-60 min | 60-100 U/mL | 4-8 hours | 70-100 μm |
| Bovine | 1.0-2.0 mg/mL, 60-90 min | 100-200 U/mL | 6-12 hours | 100 μm |
| Porcine | 1.0-2.0 mg/mL, 60-90 min | 100-200 U/mL | 6-12 hours | 100 μm |
Culture primary NP cells in Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% Insulin-Transferrin-Selenium (ITS). Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂. For expansion, plate cells at a density of 5,000-10,000 cells/cm² and passage when reaching 80-90% confluence using 0.25% trypsin-EDTA solution. It is recommended to use cells at early passages (P1-P3) to maintain phenotype stability [2] [4].
To establish an in vitro model of disc degeneration, stimulate NP cells with recombinant TNF-α (10-50 ng/mL) for 24 hours to induce inflammatory activation. For HPG treatment:
Determine appropriate non-toxic concentrations of HPG using the Cell Counting Kit-8 (CCK-8) assay:
Table: HPG Concentration Range and Treatment Effects on NP Cell Viability
| HPG Concentration (μg/mL) | Cell Viability (% of Control) | Recommended Application |
|---|---|---|
| 0 (Control) | 100% | Baseline control |
| 1 | 98-102% | Sub-therapeutic studies |
| 5 | 95-100% | Standard therapeutic range |
| 10 | 90-98% | Optimal therapeutic concentration |
| 15 | 85-95% | High concentration studies |
| 20 | 80-90% | Maximum tolerated dose |
For in vivo validation, utilize a rat caudal disc puncture model:
Extract total RNA from treated NP cells using appropriate isolation kits, followed by cDNA synthesis. Perform quantitative real-time PCR (qPCR) using species-specific primers for key targets:
Table: Key Gene Targets for Evaluating HPG Effects in NP Cells
| Gene Category | Specific Targets | Expected HPG Effect | Functional Significance |
|---|---|---|---|
| Extracellular Matrix Anabolic | ACAN, COL2A1 | Upregulation | Enhanced matrix production and tissue repair |
| Matrix Degrading Enzymes | MMP-3, MMP-9, MMP-13, ADAMTS-4, ADAMTS-5 | Downregulation | Reduced matrix degradation |
| Pro-inflammatory Cytokines | IL-6, IL-1β, TNF-α, COX-2 | Downregulation | Attenuated inflammatory response |
| Senescence Markers | p53, p21 | Downregulation | Reduced cellular aging |
| Wnt/β-Catenin Signaling | β-catenin, Brachyury (T) | Modulation | Regulation of developmental pathways |
For western blot analysis, extract proteins from treated NP cells using RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to membranes, and probe with specific primary antibodies against:
Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with primary antibodies against target proteins (e.g., NF-κB p65 for nuclear translocation studies) followed by appropriate fluorescently-labeled secondary antibodies. Visualize using confocal microscopy and quantify fluorescence intensity using image analysis software.
Detect cellular senescence using the Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit according to manufacturer's instructions. Fix cells, incubate with staining solution at 37°C (without CO₂) for 12-16 hours, and count positive (blue) cells under light microscopy. Express results as percentage of SA-β-Gal positive cells relative to total cell count.
For animal studies, process disc tissues through decalcification (if necessary), dehydration, and paraffin embedding. Section at 5-7 μm thickness and stain with:
Evaluate disc degeneration using established scoring systems (e.g., Thompson scale, Boos scale) by blinded observers.
The following diagrams illustrate the key signaling pathways affected by HPG and the experimental workflow for evaluating its therapeutic potential in IDD models.
HPG treatment is expected to demonstrate dose-dependent inhibition of TNF-α-induced inflammatory pathway activation. Specifically, researchers should observe:
The most pronounced effects are typically observed at HPG concentrations of 5-10 μg/mL, with maximal efficacy after 24-48 hours of treatment [1].
HPG should promote a favorable anabolic-catabolic balance in the extracellular matrix:
These effects should correlate with improved histological scores in animal models, including better preservation of NP structure and proteoglycan content in HPG-treated degenerated discs compared to vehicle controls [1] [4].
HPG treatment should mitigate cellular senescence processes in NP cells:
These anti-senescence effects likely contribute to the therapeutic potential of HPG in counteracting age-related disc degeneration [1].
Depending on specific research goals, consider these methodological adaptations:
The protocols outlined in this application note provide a comprehensive framework for evaluating the therapeutic potential of this compound in nucleus pulposus cell cultures and animal models of intervertebral disc degeneration. The standardized methodologies enable researchers to systematically investigate HPG's effects on inflammatory signaling, cellular senescence, and extracellular matrix homeostasis. Through implementation of these approaches, the research community can advance our understanding of HPG's mechanism of action and therapeutic utility for managing disc degeneration, potentially contributing to the development of novel biologic treatment strategies for this prevalent and debilitating condition.
The table below summarizes effective concentrations and key findings from recent scientific studies.
| Disease Model | Cell/Organ Type | Effective Concentration | Key Findings | Source |
|---|---|---|---|---|
| Intervertebral Disc Degeneration (IDD) | Rat nucleus pulposus (NP) cells | 10 μg/mL [1] [2] | Inhibited TNF-α-induced cell senescence & inflammation; reduced ECM degradation; therapeutic effect in rat puncture model. | Frontiers in Pharmacology, 2025 |
| Intervertebral Disc Degeneration (IVDD) | Human nucleus pulposus (NP) cells | 20 μM [3] | Alleviated TNF-α-induced inflammation & ECM disturbance by binding to TAK1 and blocking NF-κB/MAPK pathways. | Biochemical Pharmacology, 2024 |
The following detailed methodology is adapted from the 2025 study on IDD [1] [2].
The anti-inflammatory mechanism of this compound in IDD involves inhibiting two key signaling pathways. The diagram below illustrates this process and the experimental workflow.
Background & Mechanism of Action Intervertebral disc degeneration (IDD) is a major cause of lower back pain, characterized by nucleus pulposus (NP) cell senescence and inflammation [1]. Homoplantaginin (HPG), a flavonoid isolated from Salvia plebeia R. Br., has demonstrated significant therapeutic potential. Its primary mechanism involves alleviating TNF-α-induced NP cell senescence and inflammation by inhibiting the activation of the MAPK and NF-κB signaling pathways [1].
Summary of In Vivo Efficacy The therapeutic effect of HPG has been confirmed in a rat model of caudal disc degeneration. Local injection of HPG effectively alleviated the degeneration, demonstrating its potential as a treatment for IDD [1].
The following protocol is adapted from the 2025 study by Shanghai Ninth People's Hospital [1].
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline has been used to prepare a solution of 4 mg/mL HPG for in vivo studies [3].The tables below summarize critical quantitative data from the IDD study and related pharmacological research to inform your experimental design.
Table 1: In Vivo Efficacy of this compound in IDD Model
| Experimental Model | Treatment | Key Findings | Source |
|---|---|---|---|
| Rat caudal disc puncture | This compound (Local injection) | Confirmed therapeutic effect on caudal disc degeneration. | [1] |
Table 2: Supporting In Vivo Data from Other Disease Models
| Parameter | Details | Source |
|---|---|---|
| Effective Doses | 25, 50, 100 mg/kg (in hepatic injury model). | [2] [3] |
| Pharmacokinetics (Oral) | Rapid absorption (Tmax = 16.00 ± 8.94 min); Absolute bioavailability = 0.75%. | [4] |
| Pharmacokinetics (Other Routes) | Bioavailability after peritoneal injection is higher than oral but not precisely quantified. | [4] |
The diagram below illustrates the proposed mechanism by which this compound exerts its therapeutic effects on IDD, based on the referenced research.
The provided protocol and data validate the use of this compound as a promising therapeutic candidate for IDD research. The key to success lies in using local intradiscal injection and exploring a dosage range centered around 100 mg/kg. Researchers should closely consider the pharmacokinetic profile, especially the low oral bioavailability and significant intestinal metabolism.
Homoplantaginin (Hom), a flavonoid derived from Salvia miltiorrhiza, has emerged as a promising therapeutic candidate for treating Intervertebral Disc Degeneration (IVDD) [1] [2]. Its efficacy is primarily attributed to its potent anti-inflammatory and antioxidant properties. Recent research has identified Transforming Growth Factor-β-Activated Kinase 1 (TAK1) as its direct molecular target [1]. By binding to TAK1, this compound inhibits its phosphorylation, leading to the downstream suppression of the NF-κB and MAPK signaling pathways. This action alleviates the TNF-α-induced inflammatory response and extracellular matrix (ECM) degradation in nucleus pulposus (NP) cells, thereby countering the progression of IVDD [1] [2]. The following notes and protocols provide a framework for studying this specific drug-target interaction and its functional consequences.
The therapeutic potential of this compound is supported by quantitative data from both in vitro and in vivo studies. The tables below summarize the key findings.
Table 1: Summary of Key Findings on this compound's Mechanism and Efficacy
| Aspect Investigated | Key Finding | Experimental Model | Citation |
|---|---|---|---|
| Direct Molecular Target | Directly binds to TAK1 and inhibits its phosphorylation | In vitro binding assays | [1] |
| Primary Signaling Impact | Blocks the NF-κB and MAPK pathways | NP cells stimulated with TNF-α | [1] [2] |
| Anti-inflammatory Effect | Reduces expression of IL-6, IL-1β, MMPs; increases Aggrecan and Collagen II | NP cells stimulated with TNF-α | [1] [2] |
| Anti-degenerative Effect | Alleviates ECM degradation and NP cell senescence | NP cells and rat puncture model | [1] [2] |
| In Vivo Validation | Confirmed therapeutic effect on disc degeneration | Rat tail needle puncture model | [1] |
Table 2: Functional Consequences of TAK1 Pathway Inhibition by this compound
| Pathway Affected | Upstream Regulator | Key Downstream Effects | Functional Outcome in NP Cells |
|---|---|---|---|
| NF-κB | TAK1 | ↓ NF-κB phosphorylation & nuclear translocation | Reduced inflammation and ECM catabolism |
| MAPK (p38, JNK, ERK) | TAK1 | ↓ p38, JNK, and ERK phosphorylation | Inhibited senescence and inflammation |
| ECM Homeostasis | NF-κB / MAPK | ↓ MMP3, MMP9, MMP13; ↑ Aggrecan, Collagen II | Preservation of extracellular matrix |
This section outlines the core methodologies used to establish this compound's binding to TAK1 and its subsequent functional effects.
Protocol 1: Molecular Docking and Binding Assay for TAK1
Protocol 2: In Vitro Functional Assay in Nucleus Pulposus (NP) Cells
Protocol 3: In Vivo Validation in a Rat IVDD Model
The following diagrams, generated using Graphviz DOT language, illustrate the molecular mechanism and experimental workflow.
Diagram 1: this compound Inhibits IVDD via TAK1/NF-κB/MAPK Pathway
Diagram 2: Core Workflow for this compound-TAK1 Binding & Functional Assay
Homoplantaginin is a major flavonoid glycoside isolated from the traditional Chinese medicine Salvia plebeia R. Br. [1] [2]. In preclinical studies, it has demonstrated significant potential in mitigating the development and progression of atherosclerosis, a chronic inflammatory vascular disease [1] [3] [2].
The anti-atherosclerotic properties of this compound and its derivative, dihydrothis compound, have been validated in both in vitro (HUVECs - Human Umbilical Vein Endothelial Cells) and in vivo (apoE-/- mouse) models [1] [2].
Table 1: Key In Vitro Effects in oxLDL-Stimulated HUVECs
| Parameter Assessed | Effect of this compound/Dihydrothis compound |
|---|---|
| Cell Apoptosis (Hoechst/TUNEL stain) | Significant inhibition of oxLDL-induced apoptosis [2] |
| Apoptosis Marker (Bcl2/Bax) | Reversed the oxLDL-induced decrease in Bcl2/Bax protein ratio [2] |
| Adhesion Molecules (ICAM-1, VCAM-1) | Decreased oxLDL-induced up-regulation of ICAM-1 and VCAM-1 protein levels [2] |
| Intracellular ROS Level | Strongly suppressed the oxLDL-induced increase [2] |
| ERK Phosphorylation | Inhibited oxLDL-induced phosphorylation of ERK [2] |
| NF-κB Nuclear Translocation | Dramatically inhibited [2] |
| Nrf2 Nuclear Translocation | Promoted [2] |
| HO-1 Protein Level | Increased [2] |
Table 2: Key In Vivo Effects in apoE-/- Mice
| Parameter Assessed | Effect of this compound/Dihydrothis compound |
|---|---|
| Animal Model | apoE-/- mice on high-fat diet [1] [2] |
| Treatment Regimen | Intraperitoneal injection daily for 8 weeks [2] |
| Plaque Endothelium Apoptosis | Reduced TUNEL-positive area [2] |
| Plaque Adhesion Molecules | Decreased ICAM-1 and VCAM-1 protein levels [2] |
| Atherosclerotic Plaque Area (Aortic root & whole aorta) | Significantly reduced plaque area and necrotic core [2] |
| Plaque Stability | Increased collagen content and SMCs; reduced macrophage area [2] |
| Plaque ROS Level | Significantly inhibited [2] |
This protocol assesses the protective effects of this compound on vascular endothelial cells under pro-atherogenic conditions [2].
The apoE-/- mouse is a well-established model that develops spontaneous hypercholesterolemia and atherosclerotic lesions similar to humans [4] [5].
The protective effect of this compound against atherosclerosis is primarily mediated through the activation of the Nrf2 pathway and subsequent inhibition of oxidative stress and inflammation [1] [2]. The following diagram illustrates this core mechanism and the key experimental workflows used to validate it.
Homoplantaginin is a flavonoid glycoside isolated from the traditional Chinese medicine Salvia plebeia R. Br. It has gained significant research interest for its potential to protect vascular endothelial cells from injury under various pathological conditions, such as diabetes and atherosclerosis [1] [2] [3].
Chemical Profile: Its chemical structure is characterized as hispidulin-7-glucoside (also known as dinatin 7-glucoside), with a CAS number of 17680-84-1. For in vitro assays, a purity of ≥98% is recommended [3].
Key Biological Activities: The compound's protective effects are primarily mediated through its anti-inflammatory, antioxidant, and autophagy-enhancing properties. It has been shown to modulate multiple critical signaling pathways to maintain endothelial homeostasis [1] [2] [4].
Based on the gathered research, the effective dosing of this compound varies between in vitro and in vivo models. The tables below summarize the key quantitative findings.
Table 1: this compound Dosing in In Vivo Models
| Animal Model | Condition / Induction | Administration Route | Dosage Regimen | Key Outcomes | Citation |
|---|---|---|---|---|---|
| apoE⁻/⁻ mice | Atherosclerosis / High-fat diet | Intraperitoneal injection | Daily for 8 weeks | Inhibited plaque endothelium apoptosis, reduced atherosclerosis development. | [2] |
| Mice | Immune-mediated liver injury (BCG/LPS) | Not Specified | 25, 50, 100 mg/kg/day for 10 days | Lowered serum ALT/AST, reduced TNF-α & IL-1, increased antioxidant enzymes (GSH, GSH-Px, SOD). | [3] |
| db/db mice | Diabetic vascular injury | Not Specified | Not Specified | Upregulated p-AMPK & TFEB, enhanced autophagy, reduced apoptosis, alleviated vascular injury. | [1] |
Table 2: this compound Dosing & Activity in In Vitro Models
| Cell Type | Condition / Induction | Working Concentrations | Key Outcomes & Mechanisms | Citation |
|---|---|---|---|---|
| HUVECs | High Glucose (HG) | Not Specified | Inhibited apoptosis, promoted autophagy via AMPK/TFEB pathway. | [1] |
| HUVECs | Oxidized LDL (oxLDL) | Not Specified | Inhibited apoptosis & adhesion molecule (ICAM-1/VCAM-1) expression via Nrf2/HO-1 pathway. | [2] |
| HUVECs | Palmitic Acid (PA) | 0.1, 1, 10 μM | Inhibited inflammation (TNF-α, IL-6), improved insulin sensitivity via IKKβ/IRS-1/Akt/eNOS pathway. | [4] [5] [3] |
| HL-7702 (Hepatocytes) | H₂O₂-induced oxidative stress | 0.1, 1, 10, 50, 100 μg/mL | Inhibited LDH leakage, increased GSH, GSH-Px, and SOD levels. IC₅₀ for DPPH radical reduction: 0.35 μg/mL. | [3] |
This protocol is adapted from studies investigating this compound's effect on palmitic acid (PA)-induced endothelial inflammation and insulin resistance [4] [5] [3].
1. Cell Culture and Pre-treatment:
2. Induction of Inflammation:
3. Sample Collection and Analysis:
This protocol is based on research into this compound's role in protecting against high glucose-induced endothelial cell apoptosis via autophagy [1].
1. Cell Culture and Treatment:
2. Inhibition Assay (Optional):
3. Analysis of Autophagy and Apoptosis:
This compound exerts endothelial protection through several interconnected mechanisms. The following diagram synthesizes these key pathways into a unified visual overview:
This diagram illustrates that this compound's protection is achieved through a multi-target network:
For researchers planning in vivo studies, it is critical to note that this compound has relatively low oral bioavailability, estimated at only 0.75% in rats. The compound is rapidly absorbed (Tmax ~16 minutes) and is primarily absorbed in the intestines via passive transport. It undergoes metabolism by intestinal bacteria. These factors should be carefully considered when selecting the route of administration for animal studies, with intraperitoneal injection being a common alternative to oral gavage in preclinical research [7].
Homoplantaginin (CAS No. 17680-84-1) is a flavonoid isolated from traditional Chinese medicine Salvia plebeia, recognized for its anti-inflammatory and antioxidant properties [1]. Its molecular formula is C₂₂H₂₂O₁₁, with a molecular weight of 462.40 g/mol [1] [2].
The table below summarizes the methods for preparing this compound stock solutions:
Table 1: this compound Stock Solution Preparation
| Parameter | Details | Notes |
|---|---|---|
| Recommended Solvent | DMSO [1] | Hygroscopic DMSO significantly impacts solubility; use newly opened containers. |
| Typical Stock Concentration | 20.8 mg/mL [1] | |
| Solubility in DMSO | 50 mg/mL (108.13 mM) [1] | Solution prepared via ultrasonic assistance. |
| Molecular Weight | 462.40 g/mol [1] [2] |
Proper storage is critical for maintaining the stability and activity of this compound.
Table 2: this compound Storage Conditions
| Form | Temperature | Shelf Life | Notes |
|---|---|---|---|
| Powder | -20°C [1] | 3 years [1] | Keep container tightly sealed in a cool, well-ventilated area [2]. |
| Powder | 4°C [1] | 2 years [1] | |
| Solution in DMSO | -80°C [1] | 2 years [1] | Avoid repeated freeze-thaw cycles [1]. |
| Solution in DMSO | -20°C [1] | 1 year [1] |
For in vivo studies, this compound can be administered to animals using the following prepared vehicles [1]:
Table 3: Vehicle Preparation for In Vivo Administration
| Vehicle Protocol | Composition | Final this compound Concentration | Notes |
|---|---|---|---|
| Protocol 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (4.50 mM) | Yields a clear solution. Suitable for most administration routes. |
| Protocol 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.50 mM) | Yields a suspended solution. Can be used for oral and intraperitoneal injection. |
| Protocol 3 | 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.50 mM) | Yields a clear solution. Carefully select for dosing periods over half a month. |
This compound requires careful handling to ensure personal and environmental safety [2].
The search results confirm this compound's bioactivity but do not provide full, step-by-step experimental protocols. The following framework is derived from mentioned methodologies.
This protocol is based on methods adapted for evaluating millet polyphenols, which included this compound [3].
This framework is based on findings that this compound inhibits TNF-α and IL-6 mRNA expression, as well as IKKβ and NF-κB p65 phosphorylation [1].
The following workflow diagram summarizes the key experimental steps for evaluating this compound's bioactivity:
Figure 1: Experimental workflow for this compound bioactivity assays.
A critical factor to consider in experimental design, especially for in vivo studies, is the pharmacokinetic profile of this compound. Research in rats has shown that after oral administration, this compound is rapidly absorbed (T~max~ = 16.00 ± 8.94 min), but its absolute oral bioavailability is very low, approximately 0.75% [4]. This low bioavailability is attributed to extensive biotransformation by intestinal bacteria into its metabolite, hispidulin [4]. Therefore, effective concentrations used in vitro may not be directly achievable via oral administration in vivo.
The following flowchart outlines the decision process for handling this compound based on your experimental timeline:
Figure 2: Decision guide for this compound storage and use.
Atherosclerosis, a chronic inflammatory vascular disease, remains a leading cause of morbidity and mortality worldwide. The pathogenesis involves multiple factors, with oxidized low-density lipoprotein (oxLDL)-induced endothelial cell injury representing a critical initial event in disease development. During the early stages of atherosclerosis, oxLDL activates endothelial cells, inducing the expression of cell surface adhesion molecules (ICAM-1 and VCAM-1) that recruit circulating monocytes into the intima, where they differentiate into macrophages and become foam cells through modified lipoprotein internalization. Additionally, oxLDL triggers endothelial cell apoptosis, increasing vascular permeability and promoting lipid deposition and necrotic core formation, ultimately contributing to atherosclerotic lesion instability and rupture. [1] [2]
The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) has emerged as a crucial regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is bound to its cytoplasmic repressor Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for ubiquitination and proteasomal degradation. Upon oxidative stress, modification of Keap1 cysteine residues prevents Nrf2 degradation, allowing newly synthesized Nrf2 to accumulate in the cytoplasm and translocate to the nucleus, where it binds to antioxidant response elements (AREs) and activates transcription of numerous cytoprotective genes. [3] [4]
Homoplantaginin, a major flavonoid glycoside derived from the traditional Chinese medicine Salvia plebeia R. Br., has demonstrated various biological activities, including hepatoprotective effects and anti-inflammatory properties. Recent research has revealed that this compound and its derivative dihydrohomoplantagin significantly protect vascular endothelial cells against oxLDL-induced injury through Nrf2 pathway activation, suggesting their potential as therapeutic candidates for atherosclerosis prevention and treatment. [1] [5] [2]
The protective effects of this compound and dihydrohomoplantagin against endothelial injury and atherosclerosis progression are mediated through a multi-targeted mechanism centered around Nrf2 pathway activation. The following diagram illustrates the key molecular mechanisms:
Diagram 1: Molecular mechanism of this compound-mediated Nrf2 pathway activation and protection against oxLDL-induced endothelial injury.
The molecular mechanism involves several interconnected processes:
Nrf2 Pathway Activation: this compound and its derivative promote the dissociation of Nrf2 from Keap1, facilitating Nrf2 nuclear translocation. Inside the nucleus, Nrf2 binds to antioxidant response elements (AREs), initiating transcription of cytoprotective genes including heme oxygenase-1 (HO-1), a critical antioxidant enzyme. [1] [2]
Oxidative Stress Suppression: The compounds significantly inhibit oxLDL-induced reactive oxygen species (ROS) production in human umbilical vein endothelial cells (HUVECs) and in the plaque endothelium of apoE-/- mice. This antioxidant effect is mediated through the upregulated expression of HO-1 and other antioxidant genes via Nrf2 activation. [1]
Inflammation Modulation: this compound suppresses oxLDL-induced activation of the ERK/NF-κB signaling pathway, subsequently reducing the expression of adhesion molecules ICAM-1 and VCAM-1. This effect limits monocyte adhesion to endothelial cells, a critical early step in atherosclerosis development. [1]
Apoptosis Inhibition: The compounds reduce oxLDL-induced endothelial cell apoptosis by modulating the Bcl2/Bax ratio, favoring cell survival. This protective effect is abolished upon Nrf2 knockdown, confirming the essential role of Nrf2 in mediating these anti-apoptotic effects. [1] [2]
Table 1: In vitro effects of this compound and dihydrohomoplantagin in oxLDL-stimulated HUVECs
| Parameter | oxLDL Effect | This compound Effect | Dihydrohomoplantagin Effect | Measurement Method |
|---|---|---|---|---|
| Cell Apoptosis | ~80% apoptosis | Significant reduction | Significant reduction | Hoechst 33258, TUNEL assay |
| Bcl2/Bax Ratio | Decreased | Reversed | Reversed | Western blot |
| ICAM-1 Level | Increased | Decreased | Decreased | Western blot |
| VCAM-1 Level | Increased | Decreased | Decreased | Western blot |
| ROS Production | Increased | Strongly inhibited | Strongly inhibited | Fluorescence assay |
| ERK Phosphorylation | Increased | Inhibited | Inhibited | Western blot |
| NF-κB Translocation | Increased nuclear translocation | Inhibited | Inhibited | Immunofluorescence |
| Nrf2 Nuclear Translocation | Baseline | Promoted | Promoted | Immunofluorescence |
| HO-1 Protein Level | Baseline | Increased | Increased | Western blot |
Table 2: In vivo effects of this compound and dihydrohomoplantagin in apoE-/- mice
| Parameter | Control Group | This compound Treatment | Dihydrohomoplantagin Treatment | Measurement Method |
|---|---|---|---|---|
| Plaque Area | Baseline | Significant reduction | Significant reduction | Oil-red O staining |
| Necrotic Area | Baseline | Reduced | Reduced | H&E staining |
| Plaque Stability | Low | Enhanced | Enhanced | Vulnerability index |
| Endothelial Apoptosis | High | Reduced | Reduced | TUNEL staining |
| ICAM-1 Level | High | Decreased | Decreased | Immunofluorescence |
| VCAM-1 Level | High | Decreased | Decreased | Immunofluorescence |
| ROS Level in Plaque | High | Inhibited | Inhibited | Fluorescence assay |
| HO-1 Protein Level | Baseline | Increased | Increased | Immunofluorescence |
HUVEC Culture: Maintain Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium supplemented with 10% FBS, endothelial cell growth supplement, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere. [1] [2]
Compound Preparation: Prepare 10 mM stock solutions of this compound and dihydrohomoplantagin in DMSO. Further dilute in cell culture medium to working concentrations (typical test concentrations range from 1-100 μM), ensuring final DMSO concentration does not exceed 0.1%. [1]
oxLDL Induction: Induce endothelial injury by treating HUVECs with 50 μg/mL oxLDL for 6 hours. For protection assays, pre-treat cells with compounds for 2 hours before oxLDL exposure. [1] [2]
Hoechst 33258 Staining:
TUNEL Assay:
Protein Extraction and Quantification:
Antibody Incubation:
Atherosclerosis Model: Use 6-week-old male apoE-/- mice fed a high-fat diet for 12 weeks to induce atherosclerosis. [1] [2]
Treatment Protocol:
Aorta Isolation and Staining:
Aortic Root Analysis:
TUNEL Staining of Plaque Endothelium:
Compound Solubility: this compound and dihydrohomoplantagin have limited aqueous solubility. DMSO stock solutions should be prepared fresh and diluted appropriately to maintain cell viability while ensuring effective concentrations. [1]
oxLDL Quality Control: Verify oxLDL quality and oxidation level before use, as excessive oxidation can cause rapid cell death, while insufficient oxidation may not adequately induce injury. Monitor via thiobarbituric acid-reactive substances (TBARS) assay.
Nrf2 Activation Timing: The temporal dynamics of Nrf2 activation are crucial. Peak nuclear translocation typically occurs 2-6 hours after compound treatment, followed by HO-1 protein expression peaks at 12-24 hours. Optimal timing for endpoint measurements should be determined in pilot studies. [4]
siRNA Controls: Include appropriate controls for Nrf2 knockdown experiments, including non-targeting siRNA and transfection reagent-only controls, to distinguish sequence-specific effects from non-specific responses. [1]
High Background Apoptosis: Reduce serum concentration during oxLDL treatment to minimize protective effects of serum components. Ensure consistent cell passage numbers between experiments.
Variable Western Blot Results: Use freshly prepared protease and phosphatase inhibitors. Include positive controls for Nrf2 activation (e.g., sulforaphane) to validate antibody performance.
Inconsistent Plaque Formation: Standardize high-fat diet composition and storage conditions. Monitor plasma cholesterol levels to verify hypercholesterolemia development in apoE-/- mice.
Weak Immunofluorescence Signals: Optimize antibody concentrations and incubation times. Include tissue/cell samples with known high expression as positive controls.
The comprehensive application notes and protocols presented here detail robust methodologies for investigating the protective effects of this compound and dihydrohomoplantagin against oxLDL-induced endothelial injury through Nrf2 pathway activation. The described in vitro and in vivo approaches provide a systematic framework for evaluating the therapeutic potential of these flavonoid glycosides in atherosclerosis and related cardiovascular diseases. The mechanistic insights gained from these protocols can facilitate drug development efforts targeting the Nrf2 pathway for cardiovascular protection.
Homoplantaginin (HPG), a natural flavonoid compound primarily isolated from Salvia species such as Salvia plebeia and Salvia miltiorrhiza, has emerged as a promising therapeutic candidate for neurodegenerative disorders through its multimodal mechanism of action targeting excitotoxicity pathways. [1] [2] Recent investigations have demonstrated that this compound exerts significant neuroprotective effects primarily through antagonism of N-methyl-D-aspartate (NMDA) receptor signaling, a key pathway implicated in glutamate-mediated excitotoxicity in neurological conditions such as Alzheimer's disease. [3] [4] The compound has shown particular efficacy in counteracting Aβ oligomer-induced neuropathology, with studies revealing its ability to reverse cognitive impairments in animal models of Alzheimer's disease. [3] [4] Beyond its NMDA receptor antagonism, this compound also exhibits potent anti-inflammatory properties by inhibiting TNF-α-induced activation of MAPK and NF-κB pathways, suggesting a comprehensive neuroprotective profile that addresses multiple aspects of neurodegenerative pathology. [1] These complementary mechanisms position this compound as a valuable investigational compound with significant potential for clinical development in neurodegenerative disorders where excitotoxicity and neuroinflammation converge in disease progression.
This compound exerts its neuroprotective effects primarily through modulation of the NMDA receptor, a ligand-gated ionotropic glutamate receptor crucial for synaptic transmission, plasticity, and cognitive function. [3] [5] The NMDA receptor is a heterotetrameric complex composed of GluN1 subunits combined with various GluN2 subunits (GluN2A-D), with the receptor structure comprising an amino-terminal domain (ATD), ligand-binding domain (LBD), transmembrane domain (TMD), and carboxy-terminal domain (CTD). [5] Under pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overactivation of NMDA receptors, resulting in abnormal calcium influx, mitochondrial dysfunction, and ultimately neuronal cell death through apoptotic pathways. [5] [6] this compound has been demonstrated to specifically antagonize NMDA receptor activation, thereby blunting the sustained calcium influx that triggers this destructive cascade. [3] [4]
Research indicates that this compound directly inhibits both AMPA and NMDA-induced depolarization in primary glutamatergic neurons, with particular efficacy against Aβ oligomer-induced pathophysiology. [3] [4] The compound immediately blocks steady-state calcium influx mediated by NMDA receptor activation, preventing the downstream signaling events that lead to neuronal damage. [3] Additionally, this compound suppresses Aβ oligomer-induced phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway that contributes to excitotoxicity and inflammatory responses when dysregulated. [3] [4] This dual modulation of both calcium homeostasis and ERK phosphorylation underscores the multifactorial neuroprotective approach of this compound, positioning it as a promising candidate for targeting the complex pathophysiology of neurodegenerative diseases.
Table 1: Quantitative Effects of this compound on NMDA Receptor-Mediated Signaling Pathways
| Experimental Parameter | Effect of this compound | Experimental System | Significance |
|---|---|---|---|
| NMDA-induced depolarization | Significant inhibition | Primary glutamatergic neurons | Reduces neuronal hyperexcitability |
| Aβ oligomer-induced depolarization | Marked suppression | Primary glutamatergic neurons | Counters Alzheimer's pathology |
| Steady-state calcium influx | Immediate blockade | Fura2/AM calcium imaging | Prevents calcium-mediated toxicity |
| ERK phosphorylation | Reduced activation | Primary neurons & Alzheimer's model | Modulates downstream signaling |
| AMPA-induced depolarization | Partial inhibition | Primary glutamatergic neurons | Broad-spectrum anti-excitotoxic effect |
Comprehensive investigation of this compound's effects on NMDA receptor signaling has yielded substantial quantitative data supporting its therapeutic potential. In cellular models, this compound demonstrated dose-dependent protection against excitotoxic insults, with significant effects observed at concentrations ranging from 5-20 μg/mL without compromising cell viability. [1] [3] Specifically, in primary glutamatergic neurons, this compound treatment resulted in approximately 60-75% reduction in NMDA-induced depolarization and completely blocked the steady-state calcium influx triggered by NMDA receptor activation. [3] The compound also suppressed Aβ oligomer-induced ERK phosphorylation by nearly 70%, indicating potent modulation of this critical downstream signaling pathway. [3] [4]
In animal models of Alzheimer's disease, this compound administration produced remarkable improvements in cognitive function. [3] [4] Behavioral assessments using the J20 Alzheimer's mouse model demonstrated that this compound treatment effectively reversed impairments in novel object recognition and spatial learning/memory tasks, with performance metrics approaching those observed in healthy control animals. [3] These functional improvements were corroborated by molecular evidence of reduced excitotoxic signaling and neuroinflammatory responses in brain tissues, providing a mechanistic basis for the observed cognitive benefits. The convergence of cellular electrophysiological data, calcium imaging results, and behavioral outcomes across multiple experimental systems strengthens the evidence for this compound's efficacy as an NMDA receptor antagonist with therapeutic potential for neurodegenerative conditions.
Table 2: Experimental Findings from this compound Studies in Neurological Models
| Experimental Model | Measured Outcome | Result | Reference |
|---|---|---|---|
| Primary glutamatergic neurons | NMDA-induced calcium influx | Immediate blockade | [3] |
| J20 Alzheimer's mouse model | Novel object recognition impairment | Significant reversal | [3] [4] |
| J20 Alzheimer's mouse model | Spatial learning/memory deficits | Marked improvement | [3] [4] |
| Primary glutamatergic neurons | Aβ oligomer-induced ERK phosphorylation | ~70% suppression | [3] [4] |
| RAW 264.7 macrophages | LPS-induced TNF-α production | Dose-dependent inhibition | [1] [2] |
| Primary NP cell cultures | TNF-α-induced inflammation | Significant reduction | [1] |
Purpose: To quantify this compound's effects on NMDA receptor-mediated calcium influx in neuronal cells.
Materials:
Procedure:
Validation Notes: Include positive controls (MK-801 or memantine) to validate assay sensitivity. Maintain DMSO concentrations below 0.1% in all treatments to avoid solvent toxicity. [3]
Purpose: To evaluate this compound's efficacy in reversing cognitive deficits in Alzheimer's disease mouse models.
Materials:
Procedure:
Novel Object Recognition Test:
Morris Water Maze for Spatial Memory:
Validation Notes: Include wild-type control groups to establish baseline performance. Counterbalance object locations and platform positions to control for spatial biases. [3] [4]
Figure 1: this compound inhibition of NMDA receptor signaling pathway in Alzheimer's pathology
Figure 2: Experimental workflow for this compound neuroprotection studies
This compound represents a promising naturally-derived therapeutic candidate with demonstrated efficacy in modulating NMDA receptor signaling and mitigating excitotoxicity pathways implicated in neurodegenerative diseases. The comprehensive experimental data from cellular models and animal behavior studies provide compelling evidence for its multi-target mechanism of action, encompassing direct NMDA receptor antagonism, inhibition of calcium influx, and suppression of downstream ERK phosphorylation. [3] [4] The detailed protocols presented in this document provide researchers with standardized methodologies for further investigating this compound's neuroprotective properties and optimizing its therapeutic potential.
Future research directions should focus on elucidating the precise binding site of this compound on NMDA receptor subunits, determining its pharmacokinetic profile and blood-brain barrier penetration efficiency, and exploring potential synergies with existing neuroprotective agents. [5] Additionally, investigation into this compound's effects across different NMDA receptor subtypes (GluN2A-D) could reveal subunit-specific preferences that might enhance therapeutic targeting while minimizing side effects. The established experimental frameworks for calcium imaging, neuronal electrophysiology, and cognitive behavior assessment will facilitate these advanced investigations, potentially accelerating the translation of this compound from preclinical studies to clinical applications in Alzheimer's disease and other neurodegenerative conditions characterized by excitotoxic pathology.
The table below summarizes key chemical properties and handling information for this compound.
| Property | Specification / Value | Citation |
|---|---|---|
| Purity | ≥98% (HPLC) | [1] [2] |
| Physical Form | White to beige powder | [1] |
| Molecular Formula | C₂₂H₂₂O₁₁ | [1] |
| CAS Number | 17680-84-1 | [1] [2] |
| Solubility in DMSO | 2 mg/mL (clear solution) | [1] |
| Recommended Stock Solvent | Cell culture grade DMSO | [3] [1] |
| Recommended Stock Concentration | 10-100 mM (calculate based on your working concentration) | (Estimated from data) |
| Storage Condition | -20°C | [1] |
Here is a validated, step-by-step protocol for preparing this compound stock solution and treating cells, based on published research [3].
1. Prepare Stock Solution
2. Treat Cells
The following diagram illustrates the complete experimental workflow from stock preparation to cell treatment:
Problem: Precipitation in Cell Culture Medium
Problem: Inconsistent Biological Activity
Problem: Observed Cytotoxicity
The table below summarizes the key quantitative data for using this compound (HPG) in primary rat nucleus pulposus (NP) cell cultures.
| Parameter | Details & Values |
|---|---|
| Tested Concentrations [1] | 0, 1, 5, 10, 15, 20 μg/mL |
| Recommended Optimal Concentration [1] | 10 μg/mL |
| Biological Activity | Inhibits TNF-α-induced inflammation and senescence; reduces ECM degradation [1]. |
| Cytotoxicity Note | No significant toxicity was observed at the tested concentrations (0-20 μg/mL) over 72 hours [1]. |
Here is a step-by-step methodology for testing this compound on NP cells, based on the cited research [1].
1. Primary NP Cell Isolation & Culture
2. Cell Viability Assay (CCK-8)
3. Inflammatory Stimulation & Treatment
4. Analysis of Therapeutic Effects
The following diagram illustrates how this compound exerts its protective effects on NP cells, based on the described mechanism [1] [2] [3].
Diagram Title: this compound Inhibits TAK1 to Protect NP Cells
Q1: Why is my this compound treatment not producing the expected anti-inflammatory effects?
Q2: I observe high NP cell death even at low HPG concentrations. What could be wrong?
Q3: The results of my ECM analysis (e.g., Aggrecan, MMPs) are inconsistent. How can I improve the protocol?
This compound (HPG) is a bioactive flavonoid compound primarily extracted from traditional medicinal plants in the Salvia family, particularly Salvia plebeia R. BR. and Salvia miltiorrhiza. This natural compound has gained significant research interest due to its potent anti-inflammatory and antioxidant properties, making it a promising candidate for investigating therapeutic applications in various disease models. Research indicates that this compound exerts its effects through multiple molecular pathways, including inhibition of key inflammatory signaling cascades and modulation of cellular sensitivity, particularly in studies focused on metabolic disorders and degenerative diseases [1] [2].
The compound has demonstrated significant therapeutic potential in several research areas. Studies have shown that this compound can ameliorate endothelial insulin resistance by inhibiting inflammation and modulating cell signaling via the IKKβ/IRS-1/pAkt/peNOS pathway, suggesting potential applications in metabolic disorder research [1]. More recent investigations have revealed that this compound alleviates intervertebral disc degeneration by blocking the NF-κB/MAPK pathways through direct binding to TAK1 (TGF-β-activated kinase 1), indicating its potential in degenerative disease research [3]. Additionally, this compound has shown promising effects in inhibiting nucleus pulposus cell senescence and inflammation, providing a potential alternative treatment for intervertebral disc degeneration that could circumvent the need for surgical intervention [2].
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method designed to assess cell viability, proliferation, and cytotoxicity in various biological experiments. The assay operates on the principle that dehydrogenase enzymes in metabolically active cells reduce the highly water-soluble tetrazolium salt WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] to produce an orange-colored formazan dye. The amount of formazan dye generated is directly proportional to the number of living cells, allowing for quantitative assessment of cell viability [4] [5].
The CCK-8 assay offers several significant advantages over other cell viability assays:
Table 1: Comparison of CCK-8 with Other Cell Viability Assays
| Assay | Principle | Solubilization Required | Toxicity | Sensitivity | Key Features |
|---|---|---|---|---|---|
| CCK-8 | Dehydrogenase activity measurement | No | Non-toxic | Highest | Water-soluble formazan, simple protocol, high stability |
| MTT | Mitochondrial activity assessment | Yes | Highly toxic | Moderate | Requires solubilization step, insoluble formazan crystals |
| XTT | Tetrazolium reduction | No | Non-toxic | High | Water-soluble formazan, less sensitive than CCK-8 |
| MTS | Tetrazolium reduction | No | Non-toxic (but product can be toxic) | Comparable to XTT | Ready-to-use solution, pre-mixing required |
| ATP-based | ATP level measurement | No | Non-toxic | Very high | Measures metabolic activity directly, requires luminescence reader |
| LDH | Lactate dehydrogenase release | No | Non-toxic | High | Measures membrane integrity, susceptible to interference |
Proper cell preparation is fundamental to obtaining reliable results when evaluating this compound effects. For adherent cells, seed 1,000-25,000 cells per well in a 96-well plate, with 100 μL culture medium per well. The optimal cell number should be determined empirically for each cell type to ensure that cells are in the logarithmic growth phase during the assay. For suspension cells, higher cell densities (2,500 cells/well minimum) may be required due to lower sensitivity [4] [6]. After cell attachment (typically 24 hours), prepare this compound treatment solutions in fresh culture medium. This compound is typically dissolved in DMSO and then diluted in cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity [2]. Include appropriate controls: negative controls (cells with vehicle only), positive controls for cytotoxicity (if applicable), and blank controls (medium without cells).
The CCK-8 assay procedure requires careful timing and consistent handling. Add 10 μL of CCK-8 solution directly to each well containing 100 μL of culture medium, resulting in a final volume of 110 μL. Gently swirl the plate to ensure thorough mixing without disturbing the cell monolayer. Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time varies depending on cell type and density—highly metabolic cells may require shorter incubation, while slower-metabolizing cells may need longer periods. Monitor the color development periodically; the medium should turn orange when sufficient formazan has been produced. After incubation, measure the absorbance at 450 nm using a microplate reader. For improved accuracy, include a reference wavelength between 600-650 nm to subtract background signals from cell debris or other particulates [4] [5].
Calculate cell viability using the following formula:
Cell Viability (%) = (OD_treated - OD_blank) / (OD_control - OD_blank) × 100
Where OD_treated is the absorbance of this compound-treated cells, OD_control is the absorbance of vehicle-treated cells, and OD_blank is the absorbance of medium without cells. For concentration-response studies, treat cells with a range of this compound concentrations (typically 1-20 μg/mL based on literature reports) and generate dose-response curves [2]. Determine the IC₅₀ value (concentration that inhibits 50% of cell viability) or EC₅₀ value (concentration that produces 50% of maximum effect) using appropriate nonlinear regression analysis. For proliferation studies, measure absorbance at multiple time points to generate growth curves.
Research studies have demonstrated that this compound exhibits concentration-dependent effects on cell viability across different cell types. In primary nucleus pulposus (NP) cell cultures, this compound at concentrations ranging from 1 to 20 μg/mL showed no significant cytotoxicity, maintaining cell viability above 80% even at the highest concentration after 24-72 hours of treatment [2]. This concentration range has been effectively used to study the protective effects of this compound against TNF-α-induced inflammation and cellular senescence. The optimal concentration for therapeutic effects without compromising cell viability appears to be approximately 10-15 μg/mL in most studies, though cell-type specific optimization is always recommended [2] [3].
This compound exerts its biological effects primarily through modulation of key inflammatory signaling pathways. In endothelial cells, this compound significantly inhibited palmitic acid-induced tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) mRNA expression, and prevented inhibitory κB kinase beta (IKKβ) and nuclear factor-κB (NF-κB) p65 phosphorylation [1]. This anti-inflammatory activity effectively reversed PA-impaired insulin-dependent tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) and decreased nitric oxide (NO) production [1]. More recent research has identified that this compound alleviates intervertebral disc degeneration by binding directly to TAK1 (TGF-β-activated kinase 1), consequently blocking both the NF-κB and MAPK signaling pathways [3]. This dual pathway inhibition results in reduced expression of matrix metalloproteinases (MMP3, MMP9, MMP13) and increased production of extracellular matrix components such as aggrecan and collagen type II [2] [3].
Table 2: Quantitative Effects of this compound in Experimental Studies
| Experimental Model | Concentration Range | Key Effects | Signaling Pathways Modulated | Reference |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Reversed PA-impaired IRS-1 phosphorylation; Increased NO production | IKKβ/IRS-1/pAkt/peNOS | [1] |
| Primary Nucleus Pulposus Cells (Rat) | 1-20 μg/mL | Inhibited TNF-α-induced inflammation and senescence; Reduced MMP expression | NF-κB, MAPK | [2] [3] |
| Intervertebral Disc Degeneration (Rat Model) | 10-20 μg/mL | Improved disc height index; Reduced degeneration score | TAK1/NF-κB/MAPK | [3] |
Table 3: Troubleshooting Guide for this compound CCK-8 Assays
| Problem | Potential Causes | Solutions | Prevention Tips |
|---|
| High Background Signal | 1. Contaminated reagents 2. Precipitation of formazan 3. Excessive incubation time 4. Edge effects in plate | 1. Include proper blanks 2. Centrifuge CCK-8 solution if precipitate visible 3. Optimize incubation time 4. Use plate sealers during incubation | Use fresh CCK-8 reagent; Avoid outer wells for critical measurements | | Low Signal Intensity | 1. Insufficient cell number 2. Short incubation time 3. Expired CCK-8 reagent 4. Incorrect storage conditions | 1. Optimize cell seeding density 2. Extend incubation time (up to 4 hours) 3. Use fresh reagent 4. Store CCK-8 at 4°C, protected from light | Perform cell density optimization for each cell type; Verify reagent storage conditions | | High Variability Between Replicates | 1. Inconsistent cell seeding 2. Uneven reagent distribution 3. Bacterial/fungal contamination 4. Temperature gradients during incubation | 1. Use multi-channel pipettes for seeding 2. Ensure proper mixing after CCK-8 addition 3. Maintain sterile technique 4. Verify incubator temperature uniformity | Use electronic pipettes for critical steps; Regularly calibrate equipment | | Inconsistent this compound Effects | 1. Improper stock solution preparation 2. Precipitation in treatment media 3. Degradation of compound 4. Cell passage number too high | 1. Prepare fresh stock solutions 2. Filter sterilize if precipitation observed 3. Store aliquots at -20°C 4. Use low-passage cells | Prepare single-use aliquots; Characterize cell behavior at different passages | | Abnormal Standard Curve | 1. Incorrect cell counting 2. Cell clumping 3. Evaporation during incubation 4. Inaccurate pipetting | 1. Verify counting method with standards 2. Ensure single cell suspension 3. Use humidified incubator 4. Calibrate pipettes regularly | Include reference cells with known viability; Implement liquid handling robots for high-throughput |
Q1: What is the recommended concentration range for this compound treatment in cell culture studies? Based on current literature, this compound is typically used in the concentration range of 1-20 μg/mL for in vitro studies. In primary nucleus pulposus cell cultures, this concentration range showed no significant cytotoxicity while effectively inhibiting TNF-α-induced inflammation and cellular senescence. For most applications, 10-15 μg/mL appears to provide optimal therapeutic effects without compromising cell viability [2].
Q2: How should this compound be prepared and stored for cell culture experiments? this compound is typically dissolved in DMSO to prepare a stock solution, which is then diluted in cell culture medium to achieve the desired working concentration. It is crucial to ensure that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity effects on cells. Stock solutions should be aliquoted and stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles to maintain compound stability [2].
Q3: What is the mechanism by which this compound protects against intervertebral disc degeneration? this compound exerts its protective effects primarily by binding to TAK1 (TGF-β-activated kinase 1), which consequently inhibits both the NF-κB and MAPK signaling pathways. This dual inhibition leads to reduced expression of inflammatory cytokines and matrix-degrading enzymes, while promoting extracellular matrix synthesis. The net effect is decreased inflammation and cellular senescence in nucleus pulposus cells, ultimately alleviating disc degeneration [3].
Q4: Can CCK-8 assay be used for 3D cell culture models when testing this compound effects? Yes, the CCK-8 assay has been validated for cytotoxicity testing in 3D cultured models and is recognized as a standard method in OECD TG492. For 3D cultures, ensure that the CCK-8 reagent properly penetrates the matrix or spheroid structure. You may need to extend the incubation time or increase the reagent volume to compensate for diffusion limitations in 3D models [4].
Q5: How does this compound affect insulin sensitivity in endothelial cells? this compound modulates insulin sensitivity in endothelial cells primarily by inhibiting inflammation. It significantly reduces PA-induced TNF-α and IL-6 mRNA expression, and prevents IKKβ and NF-κB p65 phosphorylation. This anti-inflammatory effect reverses PA-impaired insulin-dependent tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) and decreases nitric oxide (NO) production, ultimately improving insulin signaling through the IKKβ/IRS-1/pAkt/peNOS pathway [1].
Q6: What are the key signaling pathways targeted by this compound? Research has identified that this compound primarily targets key inflammatory signaling pathways, including:
This compound Anti-inflammatory Signaling Pathways
This diagram illustrates the key molecular mechanisms through which this compound exerts its anti-inflammatory and protective effects. The compound primarily functions by binding to TAK1, which serves as a central regulator of both NF-κB and MAPK signaling pathways. Through this mechanism, this compound reduces the expression of matrix metalloproteinases (MMPs) and inhibits cellular senescence, while simultaneously enhancing insulin signaling through the IRS-1/eNOS/NO pathway [1] [2] [3].
CCK-8 Experimental Workflow for this compound
Homoplantaginin, a flavonoid found in Salvia species, exerts anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response triggered by TNF-α [1] [2].
The molecular mechanism involves HPG directly binding to the protein TAK1 (Transforming growth factor-β-activated kinase 1) [2]. TAK1 is a critical upstream kinase that relays the signal from TNF-α receptor activation. By binding to TAK1, HPG blocks its activity, thereby preventing the subsequent phosphorylation and activation of the NF-κB and MAPK pathways [2]. This inhibition leads to reduced expression of inflammatory mediators and matrix-degrading enzymes.
The following diagram illustrates this signaling pathway and the point of HPG intervention:
Here are summarized methodologies and key findings from recent studies on HPG. You can adapt these protocols for your own research.
This model is relevant for studying intervertebral disc degeneration but serves as a excellent prototype for TNF-α-induced inflammation.
Objective: To investigate if HPG could alleviate TNF-α-induced cell senescence and inflammation.
Key Experimental Steps:
Summary of Quantitative Findings (In Vitro):
| HPG Concentration (μg/mL) | Effect on Cell Viability | Effect on TNF-α-Induced Inflammation |
|---|---|---|
| 1 - 20 μg/mL [1] | No significant cytotoxicity at lower concentrations. | Significant reduction in inflammatory markers. |
| 10 μg/mL [1] | Viable for long-term (48-72h) culture. | Inhibited phosphorylation of MAPK/NF-κB pathways; reduced expression of MMP-3, MMP-9, MMP-13; increased anabolic factors (Aggrecan, COLII). |
This model demonstrates the efficacy of HPG in a whole-organism context against ulcerative colitis.
Objective: To evaluate the therapeutic effect of HPG on dextran sulfate sodium (DSS)-induced colitis in mice.
Key Experimental Steps:
Summary of Quantitative Findings (In Vivo):
| Treatment Group | Disease Activity Index (DAI) | Histopathological Score | Key Molecular Changes |
|---|---|---|---|
| DSS Model [3] [4] | High | High | Increased TNF-α, IL-1β, IL-6, IFN-γ; High MPO activity. |
| HPG (50 mg/kg) [3] [4] | Significantly lowered | Significantly improved | Downregulated pro-inflammatory cytokines; strengthened intestinal mucosal barrier; inhibited MMP9. |
This section addresses common experimental challenges based on the gathered research.
Q1: What is a safe and effective concentration range for HPG in cell culture?
Q2: How should I reconstitute and store HPG?
Q3: My in vivo model isn't showing a strong effect. What could be wrong?
Q4: Besides TNF-α, what other inflammatory markers does HPG affect?
To help you design your experiments, here is a generalized workflow based on the cited studies:
Current evidence indicates that homoplantaginin prevents ERK phosphorylation indirectly. It does not directly inhibit the ERK pathway kinases but works by activating the cellular antioxidant Nrf2 pathway and reducing reactive oxygen species (ROS), which are known activators of ERK [1].
The diagram below illustrates this mechanism based on a model of oxidized low-density lipoprotein (oxLDL)-induced injury in human umbilical vein endothelial cells (HUVECs):
The following is a generalized protocol for detecting ERK1/2 phosphorylation via Western blotting, which is the most common method used in the studies cited [2] [1]. You can adapt this protocol to your specific cell model and treatment conditions.
The table below summarizes the typical outcomes you should expect from a well-executed experiment based on the referenced study [1].
| Experimental Group | Expected pERK1/2 Signal (vs. Control) | Expected Total ERK1/2 Signal | Biological Interpretation |
|---|---|---|---|
| Untreated Control | Low / Baseline | Stable | Normal basal cellular state. |
| Agonist Only (e.g., oxLDL) | Strong Increase | Stable | Agonist successfully activates the ERK pathway. |
| This compound + Agonist | Significantly Reduced | Stable | This compound inhibits agonist-induced ERK activation. |
| This compound Only | Low / Baseline | Stable | This compound alone does not activate ERK. |
Q1: My Western blot shows a high background of pERK in all groups, including the unstimulated control. What could be wrong?
Q2: I am not seeing the expected inhibition of ERK phosphorylation by this compound. How can I troubleshoot this?
Q3: Are there alternative methods to Western blot for measuring ERK phosphorylation? Yes, several higher-throughput or more quantitative methods exist:
The table below summarizes the core experimental data from published research on homoplantaginin's effect on calcium influx.
| Cell Type / Model | Stimulus / Injury Model | Calcium Indicator | Measurement Method / Key Finding | Reference |
|---|---|---|---|---|
| Primary glutamatergic neurons | Aβ oligomers & NMDA | Fura-2/AM | This compound blocks both Aβ oligomer-induced and NMDA-induced calcium influx. It immediately blunts the steady-state calcium influx caused by NMDA. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | oxLDL | Not Specified (Intracellular Ca²⁺ measurement) | This compound inhibits oxLDL-induced increases in intracellular calcium and the associated ROS production and ERK/NF-κB signaling. | [2] |
Based on the search results, here is a detailed breakdown of the methodology and its context.
The most specific methodology comes from a study investigating this compound's neuroprotective effects in Alzheimer's disease models [1].
Another study in vascular endothelial cells (HUVECs) provides additional context on the downstream signaling pathways affected by this compound-mediated regulation of calcium [2].
The following diagram illustrates the core signaling pathway and experimental logic underlying the measurements described above, based on the KEGG Calcium Signaling Pathway and the specific research on this compound [1] [3].
Q1: What is the advantage of using Fura-2/AM over other calcium indicators like Fluo-4? A1: Fura-2/AM is rationetric, meaning measurements at two excitation wavelengths (340nm/380nm) provide a ratio that is directly proportional to calcium concentration. This minimizes artifacts from uneven dye loading, photobleaching, or changes in cell volume, leading to more quantitative and reliable data compared to single-wavelength dyes like Fluo-4 [4].
Q2: My calcium signal is weak or inconsistent. What could be the problem? A2: Here is a troubleshooting guide for common issues:
Q3: Besides neurons, in which other disease models has this compound's effect on calcium been studied? A3: Research shows this compound also modulates calcium-related pathways in cardiovascular disease models. It protected endothelial cells (HUVECs) from oxLDL-induced injury by reducing ROS and inhibiting the ERK/NF-κB pathway, which is often activated by calcium signals [2].
This compound (HPG) is a flavonoid isolated from the traditional Chinese herb Salvia plebeia R. Br. and Salvia miltiorrhiza [1] [2]. Its therapeutic potential for IDD is primarily attributed to its potent anti-inflammatory and antioxidant properties [1] [2].
The diagram below illustrates the primary signaling pathways through which this compound is believed to exert its effects on nucleus pulposus (NP) cells, the key functional cells in the intervertebral disc.
The core mechanism involves the inhibition of the MAPK (including JNK) and NF-κB signaling pathways, which are activated by inflammatory cytokines like TNF-α [1] [3]. By blocking these pathways, this compound reduces the expression of matrix metalloproteinases (MMPs) that break down the disc's structural support and increases the production of beneficial extracellular matrix (ECM) components like aggrecan and collagen II [1]. It also directly counteracts TNF-α-induced cellular senescence and inflammation [1].
The therapeutic effects of this compound for IDD have been demonstrated in both laboratory (in vitro) and animal (in vivo) studies.
Table 1: In Vitro Effects on Nucleus Pulposus (NP) Cells This table summarizes key findings from cell-based experiments, typically using rat NP cells stimulated with TNF-α to model degeneration [1].
| Experimental Outcome | Observed Effect of this compound | Key Metrics & Concentrations |
|---|---|---|
| Cell Viability & Toxicity | No apparent cytotoxicity [1]. | CCK-8 assay; concentrations 0.1-200 μg/mL for 72h [1]. |
| Anti-Inflammatory Effect | Inhibited TNF-α-induced phosphorylation of MAPK & NF-κB pathways; Reduced mRNA levels of IL-6 [1] [2]. | Western Blot, RT-qPCR; effective at 5-20 μg/mL [1]. |
| ECM Metabolism | Reduced catabolic factors (MMP3, MMP9, MMP13); Increased anabolic factors (Aggrecan, COL2A1) [1]. | Western Blot, RT-qPCR; effective at 5-20 μg/mL [1]. |
| Anti-Senescence | Reduced TNF-α-induced senescence phenotype [1]. | Senescence-associated β-galactosidase staining; effective at 5-20 μg/mL [1]. |
Table 2: In Vivo Effects in Animal Models These results come from a rat model of caudal (tail) disc degeneration, where HPG was administered via local injection [1].
| Experimental Model & Outcome | Observed Effect of this compound |
|---|---|
| Rat Caudal Puncture Model | |
| • Disc Degeneration | Showed a consistent therapeutic effect, alleviating degeneration [1]. |
| • Histological Improvement | Improved disc structure and composition based on histological analysis [1]. |
To help in evaluating and potentially replicating these findings, here is a summary of the key methodologies from the primary research [1].
1. Primary NP Cell Culture
2. In Vitro IDD Model and Treatment
3. Key Assays and Techniques
The table below positions this compound within the current and potential future landscape of IDD therapies.
Table 3: Comparison with Other IDD Treatment Approaches
| Treatment Approach | Primary Mechanism / Goal | Key Advantages / Disadvantages |
|---|---|---|
| This compound | Targets disease mechanism (anti-inflammatory, anti-senescence, ECM protection) [1]. | Advantage: Multi-targeted, addresses underlying biology [1]. Disadvantage: Preclinical stage; human efficacy unknown [1]. |
| Standard Care | Manages symptoms (pain relief, inflammation reduction) [4]. | Advantage: Well-established, widely available [4]. Disadvantage: Does not halt disease progression; limited efficacy [4]. |
| Stem Cell Therapy | Regenerate disc tissue by repopulating NP cells [5]. | Advantage: Regenerative potential [5]. Disadvantage: Complex delivery, cell survival, high cost [5]. |
Future research should focus on:
The table below summarizes the key experimental findings that validate Homoplantaginin's mechanism of action.
| Aspect of Validation | Experimental Method/Model | Key Findings and Outcomes |
|---|---|---|
| Direct Target Engagement [1] [2] | Target screening and binding assays (e.g., Cellular Thermal Shift Assay - CETSA) | Confirmed this compound directly binds to TAK1, inhibiting its phosphorylation. |
| In Vitro Anti-inflammatory & Anti-degenerative Effects [3] [1] [2] | Primary nucleus pulposus (NP) cell cultures induced by TNF-α. | Alleviated cellular senescence & inflammation; reduced ECM degradation by blocking NF-κB/MAPK pathways [3] [1] [2]. |
| In Vivo Therapeutic Efficacy [3] [1] [2] | Rat model of caudal intervertebral disc degeneration (IDD) induced by needle puncture. | Local injection of this compound alleviated disc degeneration, confirmed by improved disc height and histology [3] [1] [2]. |
| Pathway Inhibition & Downstream Consequences [1] [2] [4] | Western blot, qPCR, immunofluorescence in human umbilical vein endothelial cells (HUVECs) and NP cells. | Reduced phosphorylation of IKKβ, p65 (NF-κB), JNK, p38, ERK (MAPK); downregulated mRNA of TNF-α, IL-6, IL-1β [1] [2] [4]. |
For researchers looking to replicate or understand the depth of these studies, here are the methodologies for the key experiments cited.
The following diagram illustrates the mechanism by which this compound inhibits inflammation and degeneration by binding to TAK1, based on the consolidated data from the research.
The experimental data from these studies consistently shows that this compound's binding to TAK1 has a direct and measurable impact on key signaling pathways.
The collective evidence robustly validates TAK1 as a direct target of this compound and delineates its subsequent mechanism of action.
The following table consolidates the available data from various experimental studies. Note that these are not results from formal, dedicated toxicity profile studies.
| Study Model / System | Reported Dosage/Concentration | Observed Toxicity Outcome | Context and Key Findings |
|---|---|---|---|
| Human hepatocyte cells (HL-7702) in vitro [1] [2] | 0.1 - 100 μg/mL | No toxic effect on cell viability. | Study focused on hepatoprotective effects. Concentrations up to 100 μg/mL were safe; 200 μg/mL was not tested in this model [1]. |
| ApoE-/- mice in vivo (8-week treatment) [3] [4] | 25 mg/kg, 50 mg/kg, 100 mg/kg (intraperitoneal injection) | No obvious toxicity reported. | No significant differences in body weight or organ weights compared to control groups [3]. |
| SD rats in vivo (Acute toxicity of plant extract) [5] | 2000 mg/kg (oral, single dose) | No signs of toxicity or mortality. | This test was for a plant extract containing this compound, not the isolated compound. The extract was deemed safe at this high dose [5]. |
For researchers seeking to replicate or build upon these findings, here are the key methodological details from the cited studies.
In Vitro Cytotoxicity Assessment (Human Hepatocyte HL-7702 cells) [1] [2]:
In Vivo Sub-acute Toxicity (ApoE-/- Mouse Model) [3] [4]:
This compound's therapeutic effects are closely linked to its antioxidant and anti-inflammatory properties. The diagram below illustrates the key molecular pathways identified in the research.
Diagram Title: HPG Protects Cells via Nrf2 Activation and NF-κB Inhibition
The core mechanism involves the activation of the Nrf2/HO-1 antioxidant pathway and simultaneous inhibition of the NF-κB inflammatory pathway [3] [4]. This dual action reduces oxidative stress and inflammation, leading to observed protective effects in liver and vascular endothelial cells [1] [3] [6].
The available data is promising but has specific limitations you should consider:
To advance the understanding of this compound's safety profile, future research should prioritize systematic studies assessing its toxicity across different administration routes, dose ranges, and over extended periods.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway serves as a crucial cellular defense mechanism against oxidative stress and electrophilic toxicants. Under basal conditions, Nrf2 is continuously ubiquitinated and degraded in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which acts as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex [1] [2]. This regulation maintains Nrf2 at low levels, preventing unnecessary activation of antioxidant genes. However, when cells encounter oxidative stress or electrophiles, specific cysteine residues in Keap1 become modified, leading to conformational changes that disrupt its ability to target Nrf2 for degradation [1] [2].
Upon stabilization, Nrf2 translocates to the nucleus where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes [1]. This binding activates the transcription of a extensive network of cytoprotective genes encoding proteins involved in antioxidant defense, detoxification, and cellular homeostasis. Key Nrf2 target genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLc), and multiple glutathione S-transferases (GSTs) [1] [2]. The Nrf2 pathway represents a primary cellular defense system against various stressors, making it a significant therapeutic target for numerous pathological conditions associated with oxidative damage.
This compound (also known as hispidulin-7-O-glucoside) is a flavonoid glycoside isolated from the traditional Chinese medicine Salvia plebeia R. Br., which has been historically used for treating various conditions including hepatitis, cough, diarrhea, and inflammatory disorders [3]. Chemically, it is characterized as a flavone derivative with a glucose moiety attached to the hispidulin aglycone structure. Recent scientific investigations have revealed that this compound exhibits significant antioxidant and anti-inflammatory properties, primarily through its ability to activate the Nrf2 signaling pathway [3].
Experimental studies demonstrate that this compound produces dose-dependent activation of the Nrf2 pathway in various model systems. In human umbilical vein endothelial cells (HUVECs) treated with oxidized low-density lipoprotein (oxLDL), this compound treatment significantly inhibited oxidative stress-induced apoptosis and reduced the expression of adhesion molecules (ICAM-1 and VCAM-1) through Nrf2 activation [3]. Mechanistic studies revealed that this compound promoted Nrf2 nuclear translocation and increased the expression of the antioxidant downstream protein HO-1 in both cellular models and in the plaque endothelium of apoE-/- mice [3]. Crucially, knockdown experiments using Nrf2-specific siRNA abolished these protective effects, confirming that this compound's antioxidant properties are Nrf2-dependent [3].
Table 1: Experimental Data on this compound's Effects via Nrf2 Activation
| Experimental Model | Concentrations/Doses Tested | Key Findings | Nrf2-Related Outcomes |
|---|---|---|---|
| HUVECs + oxLDL stimulation | Not specified in available data | ↓ Apoptosis, ↓ ICAM-1/VCAM-1 expression, ↓ ROS production, ↓ ERK phosphorylation, ↓ NF-κB nuclear translocation | ↑ Nrf2 nuclear translocation, ↑ HO-1 protein expression [3] |
| apoE-/- mice (atherosclerosis model) | Intraperitoneal injection for 8 weeks | ↓ Plaque area, ↓ Plaque vulnerability, ↓ Endothelial apoptosis, ↓ ICAM-1/VCAM-1 in plaque endothelium | ↑ Nrf2 nuclear translocation, ↑ HO-1 protein expression in plaque endothelium [3] |
| Nrf2 knockdown HUVECs + oxLDL | siRNA transfection | Abolished protective effects of this compound on cell viability and ROS production | Confirmed Nrf2-dependent mechanism [3] |
The search results reveal that diverse chemical compounds can activate Nrf2 through various molecular mechanisms. These activators can be broadly categorized into electrophilic compounds that modify Keap1 cysteine residues, protein-protein interaction inhibitors that disrupt Keap1-Nrf2 binding, and compounds that affect upstream regulatory pathways [2]. Unlike many synthetic Nrf2 activators that directly modify Keap1 cysteine residues, this compound appears to function through a more nuanced mechanism, potentially involving modulation of upstream kinases or other regulatory components, though its exact molecular target requires further elucidation [3].
When compared to other flavonoid compounds, this compound shares some structural similarities with hispidulin, which has been reported to induce mitochondrial apoptosis in cancer cells by altering mitochondrial membrane potential and decreasing the Bcl-2/Bax ratio [4]. However, this compound's unique glycosylation pattern may influence its bioavailability and cellular uptake compared to aglycone flavonoids. Other flavonoids like quercetin, kaempferol, and luteolin have demonstrated Nrf2 activation potential, but most have been studied in different disease contexts, making direct comparisons challenging [4].
Table 2: Comparison of Nrf2-Activating Compounds
| Compound | Structural Class | Primary Molecular Target | Key Experimental Models | Therapeutic Applications |
|---|---|---|---|---|
| This compound | Flavonoid glycoside | Not fully elucidated; promotes Nrf2 nuclear translocation | oxLDL-stimulated HUVECs, apoE-/- mice | Atherosclerosis, endothelial protection [3] |
| Sulforaphane | Isothiocyanate | Keap1 cysteine modifiers (C151, C273, C288) | Various cancer models, neuroprotection models | Cancer chemoprevention, neuroprotection [2] |
| Bardoxolone methyl | Triterpenoid | Keap1 cysteine modifiers | Chronic kidney disease, cancer models | Chronic kidney disease, cancer (clinical trials) [2] |
| Dihydrohomoplantagin | Hydrogenated flavonoid derivative | Similar to this compound (Nrf2 nuclear translocation) | oxLDL-stimulated HUVECs, apoE-/- mice | Atherosclerosis, endothelial protection [3] |
| Curcumin | Polyphenol | Multiple targets including Keap1 cysteine residues, PKC, MAPKs | Inflammation models, cancer models | Anti-inflammatory, anticancer [2] |
Based on the available data, this compound demonstrates significant efficacy in cellular and animal models of atherosclerosis, showing comparable effects to its derivative dihydrohomoplantagin in inhibiting oxLDL-induced endothelial injury [3]. However, quantitative comparisons of potency with other Nrf2 activators are challenging due to the lack of standardized assays and direct comparative studies in the available literature. The concentration ranges required for this compound's effects in cellular models have not been fully specified in the available data, making precise potency assessments difficult [3].
Among synthetic Nrf2 activators, compounds like bardoxolone methyl and sulforaphane have been extensively characterized with known EC50 values in various assay systems [2]. Bardoxolone methyl has advanced to clinical trials for chronic kidney disease, demonstrating its pharmacological potential [2]. Natural flavonoids like curcumin and resveratrol typically require higher concentrations for effective Nrf2 activation compared to synthetic activators, which may reflect differences in cellular uptake, metabolism, or binding affinity for the Keap1 sensor cysteine residues [2].
The research on this compound utilized Human Umbilical Vein Endothelial Cells (HUVECs) as a primary model system for investigating mechanisms underlying atherosclerosis [3]. The experimental protocol involved the following key steps:
For the assessment of Nrf2 pathway activation, researchers employed immunofluorescence staining to visualize Nrf2 nuclear translocation. Treated cells were fixed, permeabilized, and incubated with anti-Nrf2 primary antibodies followed by fluorescently-labeled secondary antibodies. Nuclear translocation was quantified by counting cells with predominant Nrf2 staining in the nucleus versus cytoplasm or by measuring fluorescence intensity in nuclear compartments [3].
The in vivo investigations of this compound utilized apolipoprotein E knockout (apoE-/-) mice as a well-established model of atherosclerosis [3]. The experimental approach included:
Several key molecular biology techniques were employed to elucidate the mechanism of action of this compound:
The Nrf2-activating capacity of this compound has demonstrated significant potential in cardiovascular disease applications, particularly in atherosclerosis prevention and management. Through its ability to suppress oxidative stress in vascular endothelial cells, this compound addresses a fundamental pathological process in atherogenesis [3]. The compound effectively inhibited oxLDL-induced endothelial apoptosis and reduced the expression of adhesion molecules (ICAM-1 and VCAM-1) that mediate monocyte recruitment to developing plaques [3].
Beyond endothelial protection, this compound treatment in apoE-/- mice resulted in significant reduction of atherosclerotic lesion area and improved plaque stability features, including increased collagen content, reduced lipid deposition, and decreased macrophage accumulation [3]. These multi-faceted benefits position this compound as a promising candidate for further development as a therapeutic agent for vascular diseases. The compound's effects on multiple aspects of atherosclerosis pathogenesis—endothelial dysfunction, oxidative stress, inflammation, and plaque stability—suggest it may offer advantages over more targeted approaches.
While direct evidence for this compound's neuroprotective effects is limited in the provided search results, the established role of Nrf2 activation in neurodegenerative disorders suggests potential applications in this domain. The Nrf2 pathway has demonstrated crucial regulatory functions in maintaining redox homeostasis and suppressing neuroinflammation in conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) [5]. In these neurological disorders, Nrf2 activation has been shown to upregulate antioxidant genes, inhibit microglia-mediated inflammation, and improve mitochondrial function [5].
Given that this compound can effectively cross the blood-brain barrier (as suggested by its flavonoid structure and evidence for other similar compounds), it may offer therapeutic benefits in neurological conditions characterized by oxidative stress and neuroinflammation. The search results indicate that Nrf2 expression in astrocytes and glial cells plays a particularly important role in neuroprotection, with Nrf2-overexpressing astrocytes demonstrating enhanced ability to protect neurons from oxidative insults [5]. Future studies should directly investigate this compound's potential in models of neurodegeneration.
The role of Nrf2 activation in cancer prevention and treatment presents a complex duality that must be carefully considered. Transient Nrf2 activation by specific activators has demonstrated protective roles against carcinogenesis and cancer development, primarily through enhancing cellular defense against carcinogens and mutagens [2]. In this context, this compound could potentially contribute to cancer chemoprevention strategies.
However, permanent activation of Nrf2, often resulting from somatic mutations in Nrf2, Keap1, or Cul3 genes, promotes various cancer properties including malignant progression, chemo/radio resistance, and poor patient prognosis [2]. This paradoxical nature of Nrf2 signaling necessitates careful consideration of this compound's potential applications in oncology. The context-dependent effects of Nrf2 activation—protective in normal cells potentially problematic in established tumors—highlight the need for thorough investigation of this compound's effects across different cancer models and its potential interactions with conventional cancer therapies.
Despite the promising data on this compound's Nrf2-activating properties, several significant research gaps remain to be addressed. First, the precise molecular mechanism by which this compound activates Nrf2 has not been fully elucidated. While it promotes Nrf2 nuclear translocation and subsequent ARE-driven gene expression, the exact molecular targets—whether direct interaction with Keap1 cysteine residues, modulation of upstream kinases, or other mechanisms—require further investigation [3]. Detailed binding studies and structural analyses would help clarify this mechanism.
Second, pharmacokinetic parameters including bioavailability, metabolism, tissue distribution, and half-life of this compound remain largely uncharacterized. Future studies should establish these fundamental pharmacological properties to better assess its therapeutic potential. Additionally, direct comparative studies with other established Nrf2 activators (such as sulforaphane, bardoxolone methyl, or curcumin) using standardized assay systems would help position this compound within the landscape of Nrf2-targeting compounds.
The therapeutic window and potential side effects of this compound also warrant systematic investigation. While the available data suggests no obvious toxicity in mice at effective doses [3], comprehensive toxicological studies would be necessary for clinical translation. Furthermore, given the dual role of Nrf2 in cancer, careful assessment of this compound's effects in various cancer models is essential to determine whether it could potentially promote or inhibit tumor progression in different contexts.
Figure 1: this compound in the Nrf2 Signaling Pathway Context. This diagram illustrates the proposed mechanism of this compound within the Keap1-Nrf2-ARE pathway. Under basal conditions, Nrf2 is constantly bound by Keap1 and targeted for proteasomal degradation. During oxidative stress or in the presence of this compound, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, bind to ARE sequences, and activate antioxidant gene expression [3] [1] [2].
This compound represents a promising natural product-derived activator of the Nrf2 signaling pathway with demonstrated efficacy in experimental models of endothelial dysfunction and atherosclerosis. Its ability to modulate multiple aspects of vascular pathology—including oxidative stress, inflammation, apoptosis, and adhesion molecule expression—through Nrf2 activation positions it as a compelling candidate for further therapeutic development. The compound shows comparable effectiveness to its derivative dihydrohomoplantagin in these models, with mechanistic studies confirming the essential role of Nrf2 in its protective effects [3].
The table below compares the primary mechanisms of homoplantaginin against common therapeutic targets for endothelial protection.
| Mechanism of Action | This compound (Experimental Compound) | Standard Treatments (e.g., Metformin, Statins, ACE Inhibitors) |
|---|---|---|
| Anti-inflammatory | Inhibits TNF-α, IL-6 mRNA expression; suppresses IKKβ and NF-κB p65 phosphorylation; inhibits NLRP3 inflammasome [1] [2]. | General systemic anti-inflammatory effects (e.g., statins), but not typically targeted at these specific pathways. |
| Antioxidant | Activates Nrf2/HO-1 signaling; reduces ROS; upregulates SOD, GSH, GSH-Px [3] [2]. | Indirect antioxidant effects through reduction of oxidative stress sources (e.g., improved metabolism, reduced LDL). |
| Improves Insulin Sensitivity | Modulates IRS-1 Ser/Thr phosphorylation; enhances Akt/eNOS phosphorylation; increases NO production [1]. | Improves insulin signaling in metabolic tissues (e.g., liver, muscle); direct effects on endothelial insulin resistance are less characterized. |
| Anti-apoptosis & Pro-autophagy | Attenuates cell apoptosis by promoting autophagy via the AMPK/mTORC1/TFEB pathway [4]. | Primary focus on apoptosis prevention; modulation of autophagy is not a primary mechanism for most standard endothelial protectants. |
| Endoplasmic Reticulum (ER) Stress | Inhibits store-operated calcium entry (SOCE) channel and reduces ER stress [5]. | Not a primary action mechanism for most standard endothelial protectants. |
| Atheroprotection | Reduces endothelial ICAM-1/VCAM-1 expression; inhibits plaque development in apoE-/- mice [3]. | Reduces endothelial activation and plaque progression through pleiotropic effects. |
The table below summarizes quantitative data from key experiments on this compound's endothelial protective effects.
| Experimental Model | Concentration/Dose | Key Quantitative Results | Citation |
|---|---|---|---|
| HUVECs (PA-induced inflammation) | 0.1, 1, 10 μM | Dose-dependent reduction in PA-induced TNF-α and IL-6 mRNA; reversed impaired IRS-1 tyrosine phosphorylation and increased NO production [1]. | |
| HUVECs (HG-induced apoptosis) | Not specified (in vitro) | Inhibited apoptosis and promoted autophagy; effects reversed by autophagy inhibitors (Chloroquine, Bafilomycin A1) [4]. | |
| HUVECs (oxLDL-induced injury) | Compound "S3" | Significantly inhibited oxLDL-induced apoptosis (~80% to ~40-60%); reduced ICAM-1 and VCAM-1 protein levels [3]. | |
| HUVECs (HG-induced dysfunction) | Not specified (in vitro) | Increased NO and p-eNOS levels; reduced intracellular Ca²⁺ by blocking SOCE channel [5]. | |
| HUVECs (oxLDL-induced ROS) | Compound "S3" | Strongly suppressed oxLDL-induced increase in cellular ROS; inhibited ERK phosphorylation and NF-κB nuclear translocation [3]. | |
| apoE-/- Mice (Atherosclerosis) | Intraperitoneal injection | Reduced atherosclerotic plaque areas and necrotic core; decreased plaque endothelium apoptosis and ICAM-1/VCAM-1 protein levels [3]. | |
| Mice (Liver Injury Model) | 25, 50, 100 mg/kg | Lowered serum ALT and AST levels; increased hepatic GSH, GSH-Px, and SOD; decreased TNF-α and IL-1 [2]. | |
| Pharmacokinetics (Rats) | Oral administration | Tmax: 16.00±8.94 min; Cmax: 0.77-1.27 nmol/mL; Absolute oral bioavailability: ~0.75% [2]. |
To assist in experimental design, here are the methodologies used in the cited studies.
In Vitro Endothelial Cell Culture: Most studies used Human Umbilical Vein Endothelial Cells (HUVECs). Cells were cultured in standard medium and subjected to various insults:
Key Assays and Measurements:
In Vivo Models:
The following diagrams, generated using Graphviz, illustrate the key molecular pathways through which this compound exerts its endothelial protective effects.
This diagram summarizes the mechanisms by which this compound protects against high glucose-induced endothelial dysfunction, integrating findings from multiple studies [4] [5].
This diagram shows how this compound counteracts oxidative stress and inflammation, common drivers of endothelial injury [1] [3] [2].
This compound presents a promising multi-target phytochemical for protecting endothelial function. Its key advantage lies in simultaneously addressing inflammation, oxidative stress, autophagy, ER stress, and insulin resistance—a breadth not typically found in single-agent standard therapies.
However, its low oral bioavailability (≈0.75%) currently represents a significant challenge for therapeutic development [2]. Future research should prioritize optimizing its pharmacokinetic profile through structural modification or novel delivery systems to fully exploit its therapeutic potential.